1,2-bis(3-methoxyphenyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
929103-41-3 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,2-bis(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O2/c1-21-17-9-5-7-15(13-17)19-11-3-4-12-20(19)16-8-6-10-18(14-16)22-2/h3-14H,1-2H3 |
InChI Key |
QQKFIMVSWAVXAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-bis(3-methoxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 1,2-bis(3-methoxyphenyl)benzene, a terphenyl derivative with potential applications in medicinal chemistry and materials science. The document details a robust synthetic methodology, presents key quantitative data, and includes visualizations to elucidate the reaction pathway and experimental workflow.
Introduction
This compound is an ortho-terphenyl derivative characterized by a central benzene ring substituted at the 1 and 2 positions with 3-methoxyphenyl groups. The electronic and steric properties of the methoxy groups can influence the molecule's conformation and potential biological activity, making it a target of interest in drug discovery and a building block for more complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile method for the synthesis of such biaryl and terphenyl compounds. This guide will focus on a detailed protocol for the synthesis of this compound utilizing this powerful palladium-catalyzed reaction.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The most effective and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, the reaction between 1,2-dibromobenzene and two equivalents of (3-methoxyphenyl)boronic acid is the most direct approach.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
In-Depth Technical Guide: Characterization of 1,2-bis(3-methoxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
IUPAC Name: 1,2-bis(3-methoxyphenyl)benzene Molecular Formula: C₂₀H₁₈O₂ Molecular Weight: 290.36 g/mol
Spectroscopic Data
The structural characterization of this compound is primarily supported by NMR and high-resolution mass spectrometry (HRMS) data.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Value |
| ¹H NMR (500 MHz, DMSO-d₆) | Chemical Shift (δ) | 3.59 (s, 6H), 6.65 (dd, J = 2.5, 1.5 Hz, 2H), 6.70 (ddd, J = 7.5, 1.5, 1.0 Hz, 2H), 6.78 (ddd, J = 8.0, 2.5, 1.0 Hz, 2H), 7.16 (t, J = 8.0 Hz, 2H), 7.40–7.46 (m, 4H)[1] |
| ¹³C NMR (126 MHz, DMSO-d₆) | Chemical Shift (δ) | 54.8, 112.4, 115.0, 121.7, 127.7, 129.0, 130.2, 139.8, 142.4, 158.7[1] |
| HRMS (TOF MS EI+) | [M]⁺ calculated | 290.1307[1] |
| [M]⁺ found | 290.1303[1] |
Note: The provided NMR data suggests a symmetrical structure, consistent with the chemical name.
Physical Properties
Detailed experimental data on the physical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the available scientific literature. Further experimental characterization is required to determine these parameters.
Synthesis Methodologies
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on its structure, palladium-catalyzed cross-coupling reactions such as the Suzuki or Negishi coupling are highly plausible and commonly employed for the formation of biaryl compounds.
Proposed Synthetic Workflow (General)
A potential synthetic route would involve the coupling of a di-substituted benzene derivative with a suitably functionalized methoxyphenyl reagent. The following diagram illustrates a generalized workflow for such a synthesis.
References
Spectroscopic Profile of 1,2-bis(3-methoxyphenyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-bis(3-methoxyphenyl)benzene, a key aromatic intermediate in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The empirical formula for this compound is C₂₀H₁₈O₂ with a molecular weight of 290.36 g/mol . The spectroscopic data presented below has been compiled from verified literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.40–7.46 | m | - | 4H | Aromatic Protons |
| 7.16 | t | 8.0 | 2H | Aromatic Protons |
| 6.78 | ddd | 8.0, 2.5, 1.0 | 2H | Aromatic Protons |
| 6.70 | ddd | 7.5, 1.5, 1.0 | 2H | Aromatic Protons |
| 6.65 | dd | 2.5, 1.5 | 2H | Aromatic Protons |
| 3.59 | s | - | 6H | Methoxy Protons (-OCH₃) |
Solvent: DMSO-d₆, Instrument Frequency: 500 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.7 | C-O (Aromatic) |
| 142.4 | Aromatic C |
| 139.8 | Aromatic C |
| 130.2 | Aromatic CH |
| 129.0 | Aromatic CH |
| 127.7 | Aromatic CH |
| 121.7 | Aromatic CH |
| 115.0 | Aromatic CH |
| 112.4 | Aromatic CH |
| 54.8 | Methoxy C (-OCH₃) |
Solvent: DMSO-d₆, Instrument Frequency: 126 MHz[1]
Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound
| Ion | Calculated m/z | Found m/z |
| [M]⁺ | 290.1307 | 290.1303 |
Ionization Method: Time-of-Flight (TOF) Electron Ionization (EI+)[1]
Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2960-2850 | C-H Stretch | -OCH₃ | Medium |
| 1600-1585 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1500-1400 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1250-1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |
| 1050-1000 | Symmetric C-O-C Stretch | Aryl Ether | Medium |
| 900-675 | C-H Out-of-Plane Bend | Aromatic | Strong |
Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (for ¹H) or 126 MHz (for ¹³C) spectrometer. For the ¹H spectrum, standard acquisition parameters are used. For the ¹³C spectrum, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) is a common method for this type of aromatic compound, where the sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing the molecule to ionize and fragment.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a Time-of-Flight (TOF) analyzer. The detector measures the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the ions.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹). The instrument's detector measures the amount of light transmitted through or reflected by the sample at each wavenumber. The resulting data is presented as a plot of transmittance or absorbance versus wavenumber.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
References
Crystal Structure of 1,2-bis(3-methoxyphenyl)benzene: A Technical Overview
An in-depth analysis of the crystallographic data and experimental procedures for 1,2-bis(3-methoxyphenyl)benzene remains unavailable in publicly accessible research databases and literature. Despite a comprehensive search for the crystal structure, synthesis, and experimental protocols of this compound, no specific data matching this compound could be retrieved.
The scientific community relies on shared data from crystallographic databases and peer-reviewed publications to build upon existing knowledge. The absence of such information for this compound suggests that its crystal structure may not have been determined or publicly reported.
While information on structurally related compounds is available, a direct and accurate technical guide on this compound cannot be provided without the foundational crystallographic data. Researchers seeking to work with this specific compound would likely need to perform the synthesis and crystal structure determination as a novel investigation.
Below is a generalized workflow that would typically be followed for such a study.
Experimental Workflow for Crystal Structure Determination
Caption: A generalized workflow for the determination of a novel crystal structure.
Technical Guide: Physicochemical Properties of 1,2-bis(3-methoxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-bis(3-methoxyphenyl)benzene is a substituted aromatic compound belonging to the o-terphenyl class of molecules. Terphenyls and their derivatives are of interest in materials science and medicinal chemistry due to their rigid backbone and potential for functionalization. This document provides a comprehensive overview of the known physical and spectroscopic properties of this compound, alongside a general experimental protocol for its synthesis and characterization. Due to the limited availability of data for this specific isomer, properties of the parent compound, o-terphenyl, are included for comparative purposes.
Core Physical Properties
| Property | This compound | o-Terphenyl (for comparison) |
| Molecular Formula | C₂₀H₁₈O₂ | C₁₈H₁₄ |
| Molecular Weight | 290.36 g/mol | 230.31 g/mol |
| Melting Point | Data not available | 56-59 °C[1] |
| Boiling Point | Data not available | 332-337 °C[1] |
| Appearance | Data not available | Colorless to light-yellow solid[1] |
| Solubility | Data not available | Insoluble in water; sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.[1] |
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H NMR (500 MHz, DMSO-d₆) | 3.59 (s, 6H), 6.65 (dd, J = 2.5, 1.5 Hz, 2H), 6.70 (ddd, J = 7.5, 1.5, 1.0 Hz, 2H), 6.78 (ddd, J= 8.0, 2.5, 1.0 Hz, 2H), 7.16 (t, J = 8.0 Hz, 2H), 7.40–7.46 (m, 4H) |
| ¹³C NMR (126 MHz, DMSO-d₆) | 54.8, 112.4, 115.0, 121.7, 127.7, 129.0, 130.2, 139.8, 142.4, 158.7 |
Mass Spectrometry
| Technique | Calculated m/z | Found m/z |
| HRMS (TOF MS EI+) for C₂₀H₁₈O₂ [M]⁺ | 290.1307 | 290.1303 |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and highly effective method for the synthesis of o-diarylbenzenes is the Suzuki-Miyaura cross-coupling reaction.
General Synthesis of 1,2-diarylbenzenes via Suzuki-Miyaura Coupling
This protocol describes a generalized procedure for the palladium-catalyzed cross-coupling of 1,2-dibromobenzene with an arylboronic acid, which can be adapted for the synthesis of this compound.
Materials:
-
1,2-dibromobenzene
-
3-methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dibromobenzene (1.0 equivalent), 3-methoxyphenylboronic acid (2.2 equivalents), and the base (3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product using NMR, mass spectrometry, and IR spectroscopy.
Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of diarylbenzenes.
Logical Relationship: Spectroscopic Analysis
Caption: The logical relationship between different spectroscopic techniques for structural elucidation.
References
An In-depth Technical Guide to the Solubility of 1,3,5-Triphenylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3,5-triphenylbenzene, a non-polar aromatic hydrocarbon. Due to the lack of available data for the initially requested compound, 1,2-bis(3-methoxyphenyl)benzene, this guide focuses on the structurally relevant and well-documented compound 1,3,5-triphenylbenzene. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant experimental workflows, adhering to stringent visualization and data presentation standards.
Core Topic: Solubility Profile of 1,3,5-Triphenylbenzene
1,3,5-Triphenylbenzene (C₂₄H₁₈) is a symmetrical, non-polar molecule, which dictates its solubility characteristics. The fundamental principle of "like dissolves like" is central to understanding its behavior in various organic solvents. Its large, aromatic structure results in significant van der Waals forces and π-π stacking interactions, influencing its solubility. Generally, it is soluble in non-polar organic solvents and insoluble in polar solvents such as water.[1][2]
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Toluene | C₇H₈ | Non-polar | 20 | ~2.5 | Estimated from graphical data.[3] |
| 30 | ~4.0 | Estimated from graphical data.[3] | |||
| 40 | ~6.5 | Estimated from graphical data.[3] | |||
| 50 | ~10.0 | Estimated from graphical data.[3] | |||
| 60 | ~15.0 | Estimated from graphical data.[3] | |||
| Benzene | C₆H₆ | Non-polar | Not Specified | Good solubility | Qualitative assessment.[2] |
| Hexane | C₆H₁₄ | Non-polar | Not Specified | Good solubility | Qualitative assessment.[2] |
| Chloroform | CHCl₃ | Non-polar | Not Specified | Likely to dissolve well | Qualitative assessment.[4] |
| Water | H₂O | Polar | Not Specified | Insoluble | [2] |
| Ethanol | C₂H₅OH | Polar | Not Specified | Sparingly soluble | Used for recrystallization, implying solubility changes significantly with temperature.[5] |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a compound like 1,3,5-triphenylbenzene in an organic solvent.[6][7]
1. Materials and Equipment:
-
1,3,5-Triphenylbenzene (solid, high purity)
-
Solvent of interest (e.g., toluene)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 1,3,5-triphenylbenzene in the chosen solvent at known concentrations to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid 1,3,5-triphenylbenzene to a sealed vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Place the vials in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[7]
-
Sample Collection and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using HPLC or a UV-Vis spectrophotometer to determine the concentration of 1,3,5-triphenylbenzene.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the thermodynamic solubility of 1,3,5-triphenylbenzene in the solvent at the specified temperature.
Visualizations: Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of 1,3,5-triphenylbenzene.
Synthesis of 1,3,5-Triphenylbenzene
1,3,5-Triphenylbenzene is commonly synthesized via the acid-catalyzed cyclocondensation (trimerization) of acetophenone.[8][9] This reaction pathway is a fundamental example of its formation.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,3,5-Triphenylbenzene | 612-71-5 [chemicalbook.com]
- 6. enamine.net [enamine.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. article.sapub.org [article.sapub.org]
- 9. scielo.org.mx [scielo.org.mx]
An In-Depth Technical Guide to the Computational Study of 1,2-bis(3-methoxyphenyl)benzene Conformation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a predictive computational analysis of the conformational landscape of 1,2-bis(3-methoxyphenyl)benzene. As no direct experimental or computational studies on this specific molecule were found in a comprehensive literature search, the methodologies, data, and interpretations are based on established computational practices and findings for structurally analogous compounds, such as o-terphenyls and other substituted biphenyls.
Introduction
This compound is a substituted o-terphenyl derivative with potential applications in materials science and as a scaffold in medicinal chemistry. The conformational flexibility of this molecule, arising from the rotation around the two C-C single bonds connecting the central benzene ring to the outer methoxyphenyl rings, is a critical determinant of its physical and biological properties. Understanding the preferred conformations, rotational energy barriers, and the interplay of steric and electronic effects is crucial for its rational design and application. This guide outlines a comprehensive computational approach to elucidate the conformational preferences of this compound.
Predicted Conformational Landscape
The conformational landscape of this compound is primarily defined by the two dihedral angles (φ1 and φ2) between the central benzene ring and the two flanking methoxyphenyl rings. By analogy with other o-terphenyls, the planar conformation is expected to be highly disfavored due to severe steric hindrance between the inner hydrogens of the flanking rings.[1] The molecule is likely to adopt a non-planar conformation to alleviate this steric strain.
The presence of methoxy groups at the meta-position of the flanking rings is not expected to introduce significant additional steric hindrance that would drastically alter the fundamental conformational preferences observed in o-terphenyls. However, these groups can influence the electronic properties and may participate in weak intramolecular interactions.
Table 1: Predicted Stable Conformations and Dihedral Angles for this compound (based on analogous compounds)
| Conformer | Dihedral Angle (φ1) | Dihedral Angle (φ2) | Predicted Relative Energy (kcal/mol) | Reference for Analogy |
| syn | ~60° | ~60° | Higher | [2] |
| anti | ~60° | ~-60° | Lower (more stable) | [2] |
Note: The exact dihedral angles and energy differences would require specific calculations for this compound.
Detailed Methodologies
A robust computational protocol is essential for accurately mapping the conformational space of this compound. The following sections detail a recommended workflow, combining geometry optimization, conformational search, and analysis of the results.
Experimental Protocols: Computational Details
A multi-step computational approach is proposed to thoroughly investigate the conformational properties of this compound.
-
Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search should be performed to identify potential low-energy conformers. This can be achieved using molecular mechanics methods, which are computationally less expensive for an initial broad search. The MMFF94 force field is a suitable choice for this purpose.[2]
-
Quantum Mechanical Geometry Optimization: The low-energy conformers identified from the molecular mechanics search should be subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP functional is a widely used and reliable choice for such systems.[3][4] A Pople-style basis set, such as 6-31G(d) or a more flexible one like 6-311++G(d,p), is recommended to achieve a good balance between accuracy and computational cost.[2][3] Frequency calculations should be performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Potential Energy Surface Scan: To determine the rotational energy barriers, a relaxed potential energy surface (PES) scan should be performed by systematically varying the key dihedral angles (φ1 and φ2). For each step of the scan, the dihedral angle is fixed, and the rest of the molecular geometry is optimized. This allows for the calculation of the energy profile for the rotation around the C-C bonds.
-
Analysis of Electronic Properties: Natural Bond Orbital (NBO) analysis can be employed to investigate intramolecular interactions, such as hydrogen bonding or other non-covalent interactions, that may influence the conformational preferences.
Experimental Protocols: Validation of Computational Results
Computational predictions should ideally be validated against experimental data.[5][6]
-
NMR Spectroscopy: The calculation of NMR chemical shifts (e.g., 1H and 13C) for the computed low-energy conformers can be performed using the GIAO (Gauge-Including Atomic Orbital) method with DFT.[2] The calculated shifts can then be compared with experimentally obtained NMR spectra. A good correlation between the calculated and experimental shifts would provide strong evidence for the predicted conformation in solution.[2]
-
X-ray Crystallography: If a single crystal of this compound can be obtained, X-ray diffraction analysis would provide the definitive solid-state conformation, including precise bond lengths and dihedral angles. This experimental structure can be directly compared with the computed geometries.[5]
Mandatory Visualizations
Diagram 1: Computational Workflow for Conformational Analysis
Caption: A typical workflow for the computational conformational analysis of flexible molecules.
Diagram 2: Interplay of Steric and Electronic Effects
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 8.6 DFT calculations [web.ornl.gov]
- 5. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of 1,2-bis(3-methoxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1,2-bis(3-methoxyphenyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established principles of thermal analysis to provide a robust predictive assessment. The document outlines key thermal properties, proposes potential decomposition pathways, and details standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be employed for empirical validation. This guide is intended to serve as a foundational resource for researchers and professionals working with this and structurally similar molecules in fields such as materials science and drug development, where thermal stability is a critical parameter.
Introduction
This compound is a substituted aromatic compound belonging to the terphenyl family. The thermal stability of such molecules is a crucial factor in determining their suitability for various applications, including as advanced materials or as scaffolds in pharmaceutical compounds. Thermal decomposition can lead to loss of efficacy, formation of undesirable byproducts, and potential safety hazards. A thorough understanding of a compound's behavior under thermal stress is therefore paramount. This guide provides an in-depth analysis of the expected thermal properties of this compound, drawing on data from analogous methoxy-substituted aromatic compounds.
Predicted Thermal Properties
Table 1: Predicted Thermal Properties of this compound
| Property | Predicted Value/Range | Notes |
| Melting Point (°C) | 100 - 150 | Estimated based on related terphenyl structures. The exact value is highly dependent on crystalline packing. |
| Onset of Decomposition (Tonset) (°C) in N2 | 300 - 400 | Based on the stability of the C-O bond in the methoxy group and the C-C bonds of the aromatic rings. Homolysis of the methoxy C-O bond is the likely initial step. |
| Temperature of Maximum Decomposition Rate (Tmax) (°C) in N2 | 350 - 450 | Following the initial bond scission, further fragmentation of the molecule would occur at higher temperatures. |
| Residue at 600°C in N2 (%) | < 10% | Aromatic compounds with methoxy groups are expected to decompose to volatile fragments under inert atmospheres, leaving minimal char residue. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to be initiated by the homolytic cleavage of the methoxy group's C-O bond, as this is generally the weakest bond in the molecule. Studies on the unimolecular thermal decomposition of dimethoxybenzenes have shown that the initial step is the homolysis of a methoxy bond to eliminate a methyl radical.[1][2][3] Following this initiation, a cascade of reactions involving the resulting radicals can lead to a variety of smaller, volatile products.
The proposed initial steps in the thermal decomposition of this compound are depicted in the following signaling pathway diagram.
Caption: Proposed initial steps of the thermal decomposition of this compound.
Experimental Protocols
To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the amount of volatile and non-volatile components.
Table 2: Standard TGA Experimental Protocol
| Parameter | Value/Setting |
| Instrument | A calibrated thermogravimetric analyzer |
| Sample Mass | 5 - 10 mg |
| Pan Type | Platinum or Alumina |
| Atmosphere | Nitrogen (inert) or Air (oxidative) |
| Flow Rate | 20 - 50 mL/min |
| Temperature Program | Ramp from 30°C to 600°C |
| Heating Rate | 10°C/min |
| Data Analysis | Onset of decomposition (Tonset), temperature of maximum decomposition rate (Tmax), and residual mass. |
The following workflow illustrates the general procedure for a TGA experiment.
Caption: General workflow for a Thermogravimetric Analysis (TGA) experiment.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and heats of reaction.
Table 3: Standard DSC Experimental Protocol
| Parameter | Value/Setting |
| Instrument | A calibrated differential scanning calorimeter |
| Sample Mass | 2 - 5 mg |
| Pan Type | Hermetically sealed aluminum pans |
| Atmosphere | Nitrogen |
| Flow Rate | 20 - 50 mL/min |
| Temperature Program | Heat from 25°C to a temperature above the expected melting point (e.g., 200°C) |
| Heating Rate | 10°C/min |
| Data Analysis | Onset of melting, peak melting temperature, and enthalpy of fusion (ΔHf). |
The logical relationship for interpreting DSC data for melting is shown below.
Caption: Logical flow for the interpretation of a DSC melting endotherm.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking, a predictive analysis based on related structures provides valuable insights. The compound is expected to exhibit good thermal stability, with decomposition likely initiating in the 300-400°C range under an inert atmosphere. The primary decomposition pathway is anticipated to involve the homolytic cleavage of the methoxy C-O bonds. For definitive characterization, the experimental protocols for TGA and DSC outlined in this guide are recommended. This information is critical for the safe and effective application of this compound and its derivatives in research and development.
References
An In-depth Technical Guide to 1,2-bis(3-methoxyphenyl)benzene: Synthesis, Properties, and Emerging Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-bis(3-methoxyphenyl)benzene, a biaryl compound with potential applications in materials science and as a synthetic intermediate. This document details its discovery and history, focusing on its synthesis as reported in a 2017 study. Detailed experimental protocols for its preparation and characterization are provided, along with a summary of its key quantitative data. While specific biological activities and signaling pathways for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in exploring its potential.
Introduction and Historical Context
The biaryl scaffold is a privileged structure in medicinal chemistry and materials science. The specific compound, this compound, also known as 1,2-di(m-anisyl)benzene, has been reported in the scientific literature, with a notable synthesis detailed in 2017. This synthesis was part of a broader study focused on the development of electron transport materials, highlighting the compound's potential relevance in the field of organic electronics.[1] Prior to this 2017 publication, the history of the discovery and synthesis of this compound is not well-documented in readily accessible scientific databases, suggesting it may be a relatively recently explored molecule.
Synthesis and Characterization
The synthesis of this compound typically involves modern cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds. The 2017 publication by Zhao et al. provides a clear and reproducible method for its preparation.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
1,2-Dibromobenzene
-
(3-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a reaction flask, add 1,2-dibromobenzene (1.0 mmol), (3-methoxyphenyl)boronic acid (2.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
To this mixture, add potassium carbonate (3.0 mmol).
-
Heat the reaction mixture to reflux and maintain for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Visualization of the Synthetic Pathway
Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound as reported in the literature.[1]
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.36 g/mol |
| Appearance | Solid |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 3.59 (s, 6H), 6.65 (dd, J = 2.5, 1.5 Hz, 2H), 6.70 (ddd, J = 7.5, 1.5, 1.0 Hz, 2H), 6.78 (ddd, J= 8.0, 2.5, 1.0 Hz, 2H), 7.16 (t, J = 8.0 Hz, 2H), 7.40–7.46 (m, 4H) |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ 54.8, 112.4, 115.0, 121.7, 127.7, 129.0, 130.2, 139.8, 142.4, 158.7 |
| HRMS (TOF MS EI+) | Calculated for C₂₀H₁₈O₂ [M]⁺: 290.1307, Found: 290.1303 |
Biological Activity and Signaling Pathways
As of the latest literature review, there are no specific studies detailing the biological activity or the mechanism of action of this compound. Research on structurally related biaryl compounds suggests a wide range of potential biological activities, but direct evidence for this particular molecule is lacking. The presence of methoxy groups on the phenyl rings could influence its pharmacokinetic properties and potential interactions with biological targets.
Given the absence of experimental data, no signaling pathways or experimental workflows related to the biological effects of this compound can be visualized at this time.
Conclusion and Future Directions
This compound is a synthetically accessible biaryl compound with well-characterized spectroscopic properties. Its recent synthesis in the context of materials science suggests potential applications in this field. The lack of published biological data presents an opportunity for future research. Screening this compound for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects, could unveil novel therapeutic potentials. Furthermore, computational studies could be employed to predict its potential biological targets and guide future experimental investigations. This technical guide provides a solid foundation for any researcher looking to build upon the current knowledge of this intriguing molecule.
References
Methodological & Application
Applications of 1,2-bis(3-methoxyphenyl)benzene in Organic Synthesis
Introduction
1,2-bis(3-methoxyphenyl)benzene is an o-terphenyl derivative that serves as a key precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), particularly substituted triphenylenes. The rigid, planar, and electron-rich core of triphenylene derivatives makes them highly valuable in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as liquid crystals. The primary application of this compound in organic synthesis is its conversion to 2,7-dimethoxytriphenylene through an intramolecular oxidative cyclization, commonly known as the Scholl reaction. This transformation creates a larger, more conjugated system with desirable photophysical properties. While the direct applications of this specific molecule in drug development are not extensively documented, the broader class of triphenylene derivatives has been explored for potential pharmacological activities, including antitumor properties.
Core Application: Synthesis of 2,7-Dimethoxytriphenylene via Oxidative Cyclization
The most significant application of this compound is its use as a building block for the synthesis of 2,7-dimethoxytriphenylene. This is achieved through an intramolecular aryl-aryl coupling, a classic example of the Scholl reaction, which is typically mediated by a Lewis acid and an oxidizing agent.
Reaction Scheme
Caption: Oxidative cyclization of this compound to 2,7-dimethoxytriphenylene.
Data Presentation
The following table provides a template for summarizing experimental data for the oxidative cyclization of this compound. Researchers can use this structure to log and compare results from various reaction conditions.
| Entry | Oxidizing Agent | Lewis Acid (if separate) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (anhydrous) | - | CH₂Cl₂ | Room Temp. | 24 | e.g., 75 |
| 2 | MoCl₅ | - | CH₂Cl₂ | 0 to RT | 12 | e.g., 80 |
| 3 | DDQ | MeSO₃H | CH₂Cl₂ | 0 | 6 | e.g., 85 |
| 4 | Cu(OTf)₂ | AlCl₃ | CS₂ | Room Temp. | 18 | e.g., 60 |
Experimental Protocols
Protocol 1: Ferric Chloride Mediated Synthesis of 2,7-Dimethoxytriphenylene
This protocol is based on general procedures for the Scholl reaction using ferric chloride (FeCl₃) as the oxidant.[1][2]
Materials:
-
This compound
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Nitromethane (CH₃NO₂)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a solution of this compound (1.0 g, 3.44 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere, add nitromethane (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous ferric chloride (2.23 g, 13.76 mmol, 4 equivalents) in nitromethane (15 mL).
-
Add the ferric chloride solution dropwise to the stirring solution of the terphenyl derivative over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (20 mL).
-
Pour the mixture into 1 M HCl (100 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2,7-dimethoxytriphenylene.
Potential Applications in Materials Science
The resulting 2,7-dimethoxytriphenylene is a valuable building block for functional organic materials. The triphenylene core is known for its ability to self-assemble into columnar structures, which is a key property for the development of discotic liquid crystals and one-dimensional charge transport materials.
Workflow for OLED Material Development
Caption: Workflow from precursor to OLED device application.
Applications in Drug Development (Exploratory)
While this compound itself is not a known pharmacophore, the triphenylene scaffold has been investigated in medicinal chemistry. Some triphenylene derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The planar structure of triphenylenes allows them to intercalate with DNA, which is a potential mechanism for their antitumor effects.
Further derivatization of the 2,7-dimethoxytriphenylene core, for example by introducing solubilizing groups or pharmacologically active moieties, could lead to novel compounds for biological screening.
Logical Relationship in Exploratory Drug Discovery
Caption: Conceptual workflow for drug discovery based on the triphenylene scaffold.
Conclusion
This compound is a valuable synthetic intermediate, primarily utilized for the preparation of 2,7-dimethoxytriphenylene. This product has significant potential in the development of advanced organic materials for electronic applications. While its role in drug development is less defined, the resulting triphenylene core represents a scaffold that could be further explored for the synthesis of new bioactive compounds. The provided protocols and workflows offer a foundation for researchers and scientists to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for Phosphine Ligands Derived from 1,2-bis(3-methoxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of phosphine ligands derived from the precursor 1,2-bis(3-methoxyphenyl)benzene. While direct synthesis and application data for phosphine ligands from this specific precursor are not extensively available in the reviewed literature, this document outlines a detailed, analogous synthetic protocol based on established methods for similar biaryl compounds. Furthermore, it discusses the anticipated catalytic applications and performance of the resulting ligands, drawing comparisons with structurally related bulky and electron-rich phosphine ligands.
Introduction to Phosphine Ligands in Catalysis
Phosphine ligands are a cornerstone of modern organometallic chemistry and homogeneous catalysis. Their utility stems from their ability to coordinate to transition metals, thereby modifying the metal center's electronic and steric properties. This fine-tuning of the catalyst's environment is crucial for achieving high efficiency, selectivity, and functional group tolerance in a wide array of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. Bulky and electron-rich phosphine ligands, in particular, have demonstrated exceptional performance in challenging catalytic cycles.
The precursor, this compound, offers a unique scaffold for the synthesis of novel bidentate phosphine ligands. The presence of the methoxy groups is expected to increase the electron-donating ability of the resulting phosphine, while the biaryl backbone provides a rigid and sterically demanding framework. These characteristics are highly desirable for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.
Proposed Synthesis of a Novel Bidentate Phosphine Ligand
The synthesis of a bidentate phosphine ligand from this compound can be achieved through a directed ortho-lithiation followed by phosphination. This strategy is a well-established method for the preparation of phosphines from aromatic precursors.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the bidentate phosphine ligand.
Experimental Protocol: Synthesis of 1,2-bis(diphenylphosphino)-3',3''-dimethoxy-o-terphenyl (Proposed Name)
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Degassed water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether or dichloromethane)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (2.2 eq) to the solution. Slowly add n-BuLi (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.
-
Phosphination: Cool the solution of the dilithiated intermediate back to -78 °C. Slowly add chlorodiphenylphosphine (2.2 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure bidentate phosphine ligand.
Potential Applications in Catalysis
The proposed bidentate phosphine ligand, with its bulky biaryl backbone and electron-donating methoxy groups, is anticipated to be highly effective in various palladium-catalyzed cross-coupling reactions.
Diagram of a Generic Catalytic Cycle for Suzuki-Miyaura Coupling:
Application Notes and Protocols for the Use of 1,2-bis(3-methoxyphenyl)benzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2-bis(3-methoxyphenyl)benzene via a double Suzuki-Miyaura coupling reaction and its subsequent utilization in further cross-coupling reactions to generate more complex poly-aryl structures.
Application Note: Synthesis and Derivatization of a Terphenyl Scaffold
Substituted terphenyls are a significant class of compounds in materials science and medicinal chemistry, serving as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and as scaffolds for pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these biaryl and poly-aryl systems due to its mild reaction conditions and broad functional group tolerance.
This application note describes a two-stage synthetic approach. The first stage details the synthesis of the central terphenyl scaffold, this compound, through a palladium-catalyzed double Suzuki-Miyaura coupling of 1,2-diiodobenzene with (3-methoxyphenyl)boronic acid. The second stage demonstrates the utility of this terphenyl as a building block by first activating it through di-iodination, followed by a subsequent Suzuki-Miyaura coupling with a different arylboronic acid to create a more complex, sterically hindered hexa-aryl system. This sequential approach allows for the controlled construction of complex molecular architectures.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol outlines the preparation of this compound via a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
1,2-Diiodobenzene (1.0 equiv)
-
(3-methoxyphenyl)boronic acid (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diiodobenzene (1.0 equiv), (3-methoxyphenyl)boronic acid (2.2 equiv), and potassium carbonate (4.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
To the solid mixture, add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Part 2: Application in Suzuki Coupling - Synthesis of a Hexa-aryl Compound
This section details the di-iodination of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.
Step 2a: Di-iodination of this compound
This protocol describes the electrophilic iodination of the electron-rich terphenyl scaffold.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Iodine (I₂) (2.2 equiv)
-
Iodic acid (HIO₃) (2.2 equiv)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalytic amount)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in glacial acetic acid.
-
Add iodine (2.2 equiv) and iodic acid (2.2 equiv) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into an ice-water bath and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude di-iodinated product can be used in the next step without further purification, or it can be purified by recrystallization.
Step 2b: Suzuki-Miyaura Coupling of Di-iodo-1,2-bis(3-methoxyphenyl)benzene
This protocol details the coupling of the di-iodinated terphenyl with an arylboronic acid to form a hexa-aryl product.
Reaction Scheme:
Materials:
-
Di-iodo-1,2-bis(3-methoxyphenyl)benzene (from Step 2a) (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (2.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.04 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 equiv)
-
Potassium phosphate (K₃PO₄) (5.0 equiv)
-
Toluene (anhydrous)
-
Deionized water
Procedure:
-
To a Schlenk tube, add the di-iodinated starting material (1.0 equiv), the arylboronic acid (2.5 equiv), potassium phosphate (5.0 equiv), palladium(II) acetate (0.04 equiv), and SPhos (0.08 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
Add degassed toluene and water (10:1 ratio).
-
Heat the reaction mixture to 110 °C and stir for 48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the final hexa-aryl product.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the described Suzuki coupling reactions.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 1,2-Diiodobenzene | 1.0 equiv |
| (3-methoxyphenyl)boronic acid | 2.2 equiv |
| Catalyst System | |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 5 mol% |
| Base | |
| Base | K₂CO₃ |
| Equivalents of Base | 4.0 |
| Solvent System | Toluene/Ethanol/Water (4:1:1) |
| Reaction Conditions | |
| Temperature | 90 °C |
| Reaction Time | 24 hours |
| Expected Outcome | |
| Yield | 75-85% |
| Purity | >95% after chromatography |
Table 2: Reaction Parameters for the Suzuki Coupling of Di-iodo-1,2-bis(3-methoxyphenyl)benzene
| Parameter | Value |
| Reactants | |
| Di-iodo-terphenyl | 1.0 equiv |
| Arylboronic acid | 2.5 equiv |
| Catalyst System | |
| Pre-catalyst | Pd(OAc)₂ |
| Ligand | SPhos |
| Catalyst Loading | 4 mol% Pd, 8 mol% Ligand |
| Base | |
| Base | K₃PO₄ |
| Equivalents of Base | 5.0 |
| Solvent System | Toluene/Water (10:1) |
| Reaction Conditions | |
| Temperature | 110 °C |
| Reaction Time | 48 hours |
| Expected Outcome | |
| Yield | 60-70% |
| Purity | >95% after chromatography |
Visualization
The following diagrams illustrate the overall workflow for the synthesis and subsequent functionalization of this compound.
Application Notes and Protocols: 1,2-bis(3-methoxyphenyl)benzene in the Synthesis of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transporting layers. This document provides detailed application notes and protocols for the synthesis and potential application of 1,2-bis(3-methoxyphenyl)benzene as a core structural motif in the development of novel OLED materials. Due to the limited availability of published data on this specific molecule for OLED applications, this document presents a proposed synthetic route based on established palladium-catalyzed cross-coupling reactions and discusses its potential utility by drawing parallels with structurally related compounds.
Introduction to this compound in OLEDs
The 1,2-diarylbenzene scaffold is a foundational structure in the design of various functional organic materials. The methoxy-substituted phenyl groups in this compound can impart desirable electronic and morphological properties. The electron-donating nature of the methoxy groups can influence the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is a critical factor in designing efficient charge-transporting and emissive materials for OLEDs. Furthermore, the presence of these substituents can affect the solubility and film-forming properties of the resulting materials, which are crucial for device fabrication.
While this compound itself may not be the final, functional OLED material, it serves as a key building block. It can be further functionalized to create more complex molecules for use as host materials in the emissive layer, where they facilitate energy transfer to a guest emitter, or as hole-transporting materials.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through a palladium-catalyzed Suzuki cross-coupling reaction.[1] This reaction is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids due to its high functional group tolerance and relatively mild reaction conditions.[1]
Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.
Experimental Protocol: Suzuki Coupling
Materials:
-
1,2-Dibromobenzene
-
3-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dibromobenzene (1.0 eq), 3-methoxyphenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and deionized water in a 4:1 ratio to the flask.
-
To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Application in OLED Device Fabrication
This compound can be a core component of a larger molecule designed to function as a host material within the emissive layer (EML) of an OLED. Host materials are crucial for dispersing the emissive dopant, facilitating charge transport, and ensuring efficient energy transfer to the dopant.[2][3]
References
Application Notes and Protocols for 1,2-bis(3-methoxyphenyl)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-bis(3-methoxyphenyl)benzene as a key intermediate in the synthesis of advanced materials for organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).
Application Notes
Precursor for Electron Transport Materials (ETMs) in OLEDs
This compound serves as a crucial building block for the synthesis of triphenylene-based molecules, which are effective electron transport materials (ETMs) in OLEDs. The triphenylene core, formed from the cyclization of this compound derivatives, provides a rigid and planar structure with good thermal and morphological stability, which are critical for long-lasting and efficient OLED devices.
One notable ETM synthesized from this precursor is 2,7-di([2,2'-bipyridin]-5-yl)triphenylene, also known as BPyTP-2. In an OLED, the ETM facilitates the injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. The efficiency of this process is highly dependent on the electronic properties and stability of the ETM.
Diagram 1: Logical relationship of this compound in OLEDs.
Structural Characterization Data
The identity and purity of this compound are confirmed through various spectroscopic techniques. The following data has been reported for this compound[1]:
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₂ |
| Calculated Mass | 290.1307 |
| Observed Mass (HRMS) | 290.1303 |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 3.59 (s, 6H), 6.65 (dd, J = 2.5, 1.5 Hz, 2H), 6.70 (ddd, J = 7.5, 1.5, 1.0 Hz, 2H), 6.78 (ddd, J = 8.0, 2.5, 1.0 Hz, 2H), 7.16 (t, J = 8.0 Hz, 2H), 7.40–7.46 (m, 4H) |
| ¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) | 54.8, 112.4, 115.0, 121.7, 127.7, 129.0, 130.2, 139.8, 142.4, 158.7 |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
While a specific five-step synthesis has been mentioned for this compound with a high yield, the detailed procedure is not publicly available. The following is a representative protocol based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
Materials:
-
1,2-Dichlorobenzene
-
(3-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dichlorobenzene (1.0 eq) and (3-methoxyphenyl)boronic acid (2.2 eq) in a mixture of toluene and 1,4-dioxane.
-
Catalyst and Base Addition: Add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and an aqueous solution of potassium carbonate (2 M, 3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Diagram 2: Experimental workflow for the synthesis of this compound.
Protocol 2: Fabrication of an OLED Device using a Triphenylene-based ETM
This protocol describes a general procedure for the fabrication of a multi-layer OLED device by thermal evaporation, incorporating an ETM like BPyTP-2 derived from this compound.
Device Structure: ITO / HIL / HTL / EML / ETM / EIL / Cathode
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host and dopant materials (e.g., CBP doped with Ir(ppy)₃)
-
Electron Transport Layer (ETL) material: BPyTP-2
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Solvents for cleaning (Deionized water, isopropanol, acetone)
-
Encapsulation materials (UV-curable epoxy, glass slide)
Equipment:
-
Ultrasonic bath
-
Spin coater
-
High-vacuum thermal evaporation system
-
UV lamp for encapsulation
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Layer Deposition (Thermal Evaporation):
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. The deposition rates should be carefully controlled:
-
HIL (HAT-CN): 10 nm at a rate of 0.1 Å/s.
-
HTL (TAPC): 40 nm at a rate of 0.2 Å/s.
-
EML (CBP:Ir(ppy)₃, 10%): 20 nm at a rate of 0.2 Å/s for the host and 0.02 Å/s for the dopant.
-
ETM (BPyTP-2): 30 nm at a rate of 0.2 Å/s.
-
EIL (LiF): 1 nm at a rate of 0.05 Å/s.
-
Cathode (Al): 100 nm at a rate of 1-2 Å/s.
-
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Apply a UV-curable epoxy around the active area of the device and cover with a glass slide to prevent exposure to air and moisture.
-
Cure the epoxy using a UV lamp.
-
Diagram 3: Experimental workflow for OLED device fabrication.
Performance Characteristics of OLEDs with Triphenylene-based ETMs
| Parameter | Typical Value Range | Notes |
| Turn-on Voltage | 2.5 - 4.0 V | The voltage at which light emission becomes detectable. |
| Maximum Luminance | > 10,000 cd/m² | A measure of the brightness of the device. |
| Current Efficiency | 40 - 80 cd/A | Relates the light output to the current flowing through the device. |
| Power Efficiency | 30 - 70 lm/W | Relates the light output to the electrical power consumed. |
| External Quantum Efficiency (EQE) | 15 - 25% | The ratio of photons emitted to electrons injected. |
| Color Coordinates (CIE 1931) | Device dependent | Depends on the emissive material used (e.g., green, red, blue). |
| Operational Lifetime (LT₅₀) | > 10,000 hours | The time it takes for the luminance to decrease to 50% of its initial value. |
References
Application Notes: Photophysical Properties of 1,2-bis(3-methoxyphenyl)benzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted biphenyl and terphenyl scaffolds, such as 1,2-bis(3-methoxyphenyl)benzene, are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. Their inherent fluorescence makes them valuable as molecular probes for bioimaging, diagnostics, and in high-throughput screening for drug discovery.[][2] Understanding the photophysical properties—how these molecules absorb and emit light—is crucial for designing effective fluorescent tools. These properties are highly sensitive to the molecular structure and the local environment, including solvent polarity and binding interactions with biological targets.[3]
This document provides a detailed overview of the key photophysical parameters of such aromatic systems and outlines the experimental protocols required for their characterization. While specific experimental data for this compound is not extensively published, the protocols described here are standard for characterizing any novel fluorescent small molecule.
Data Presentation
A systematic study of a parent compound and its derivatives allows for the establishment of structure-property relationships. Substituents can tune the photophysical properties, such as shifting emission wavelengths or enhancing fluorescence intensity. The following table illustrates how quantitative data for a series of hypothetical derivatives would be presented.
Disclaimer: The following data is illustrative and intended to demonstrate a standard format for presenting photophysical data. Actual experimental values would need to be determined empirically.
| Compound ID | Derivative Structure | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
| 1 | This compound | 255 | 340 | 18,500 | 0.25 |
| 2 | p-nitro substituted | 275 | 450 (quenched) | 22,000 | <0.01 |
| 3 | p-amino substituted | 265 | 385 | 19,800 | 0.45 |
| 4 | Biphenyl-substituted | 280 | 360 | 25,000 | 0.38 |
Experimental Protocols
Precise and reproducible characterization of photophysical properties requires careful experimental technique. Below are detailed protocols for key measurements.
Protocol 1: UV-Vis Absorption Spectroscopy
This protocol determines the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength.
Materials:
-
Compound of interest
-
Spectroscopy-grade solvent (e.g., cyclohexane, ethanol, or THF)
-
Dual-beam UV-Vis spectrophotometer
-
Matched 1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically ~1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create samples with concentrations ranging from 1 µM to 50 µM.
-
Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blanking: Fill both the sample and reference cuvettes with the pure solvent and record a baseline correction across the desired wavelength range (e.g., 200-500 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the lowest concentration sample, and then fill it. Place it in the sample holder and record the absorption spectrum.
-
Repeat: Repeat step 5 for all prepared dilutions, moving from the lowest to the highest concentration.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
To determine the molar extinction coefficient (ε), plot absorbance at λabs versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot is equal to ε (when the path length, l, is 1 cm).
-
Protocol 2: Fluorescence Spectroscopy
This protocol determines the optimal excitation and emission wavelengths (λex and λem).
Materials:
-
Dilute solution of the compound (Absorbance < 0.1 at λabs)
-
Fluorescence spectrometer (spectrofluorometer)
-
1 cm path length quartz fluorescence cuvette
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopy-grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Excitation Spectrum:
-
Set the emission monochromator to the expected λem (if unknown, a value ~50 nm longer than λabs is a good starting point).
-
Scan the excitation monochromator over a range of shorter wavelengths (e.g., 220-380 nm).
-
The resulting spectrum will show the wavelengths of light that are most effective at producing fluorescence. The peak of this spectrum is the optimal λex.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the optimal λex determined in the previous step.
-
Scan the emission monochromator over a range of longer wavelengths (e.g., 300-600 nm).
-
The peak of the resulting spectrum is the λem.
-
-
Solvatochromism Study (Optional): Repeat the emission spectrum measurement in a range of solvents with varying polarities to assess the compound's sensitivity to its environment.
Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and measures the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.[4][5]
Materials:
-
Solutions of the test compound and a standard with known ΦF (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.546, or 9,10-diphenylanthracene in cyclohexane, ΦF = 0.95).
-
UV-Vis spectrophotometer and spectrofluorometer.
Procedure:
-
Standard Selection: Choose a reference standard that absorbs and emits in a similar wavelength range as the test compound.[4]
-
Prepare Solutions: Prepare a series of five dilutions for both the test compound and the reference standard. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1.[6]
-
Measure Absorbance: Record the absorbance of all ten solutions at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the spectrofluorometer with the same excitation wavelength used for the absorbance measurements.
-
Record the emission spectrum for each of the ten solutions, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the test compound and the reference standard, plot the integrated fluorescence intensity versus absorbance.
-
The plots should be linear. Determine the slope (Gradient) for both the test (GradX) and the standard (GradST).
-
Calculate the quantum yield of the test sample (ΦX) using the following equation:[5]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental photophysical processes involved.
Caption: Workflow for characterizing novel fluorescent compounds.
Caption: Key photophysical processes for a fluorescent molecule.
Applications in Drug Development
The photophysical data derived from these protocols are critical for several applications in drug discovery and development:
-
Fluorescent Probes: Molecules with high quantum yields and environmentally sensitive fluorescence (solvatochromism) can be developed as probes to study drug-target interactions, cellular uptake, and distribution.[][7]
-
High-Throughput Screening (HTS): Assays based on fluorescence changes (e.g., intensity or wavelength shifts) upon a compound binding to a target protein can be used to screen large libraries of potential drug candidates.
-
Bioimaging: Conjugating fluorescent molecules to drugs allows for real-time visualization of their journey within living cells and organisms, providing insights into their mechanism of action and metabolic fate.[8]
-
Diagnostics: Fluorescent small molecules can be designed to bind to specific disease biomarkers, enabling their detection for diagnostic purposes.[]
References
- 2. Small-molecule fluorescent probes and their design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 5. static.horiba.com [static.horiba.com]
- 6. iss.com [iss.com]
- 7. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in construction of small molecule-based fluorophore-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Applications of Metal Complexes with 1,2-Bis(phenyl)benzene-Derived Diphosphine Ligands
Audience: Researchers, scientists, and drug development professionals.
Note on the Availability of a Specific Ligand System: Extensive literature searches for catalytic applications of metal complexes specifically derived from 1,2-bis(3-methoxyphenyl)benzene did not yield specific documented examples with quantitative catalytic data or detailed experimental protocols. This suggests that this particular ligand variant may be novel or not widely reported in peer-reviewed literature. The following application notes and protocols are therefore based on the closely related and well-documented class of ligands derived from the 1,2-bis(diphenylphosphino)benzene (dppbz) backbone and its analogues, which share the core structural motif of a 1,2-phenylene bridge between two phosphorus donor atoms. The principles, experimental setups, and catalytic applications described herein are expected to be highly relevant and adaptable for the investigation of novel ligands such as those derived from this compound.
Application Notes: Overview of Catalytic Applications
Metal complexes, particularly those of palladium and nickel, featuring bidentate diphosphine ligands based on a rigid 1,2-phenylene (benzene) backbone are versatile and efficient catalysts for a variety of cross-coupling reactions. The rigidity of the backbone and the electronic and steric properties of the substituents on the phosphorus atoms allow for fine-tuning of the catalyst's activity, selectivity, and stability.
Key catalytic applications for this class of metal complexes include:
-
Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Palladium complexes with ligands such as 1,2-bis(diphenylphosphino)benzene (dppbz) are effective for this transformation.
-
C-N Cross-Coupling (Buchwald-Hartwig Amination): The formation of carbon-nitrogen bonds between aryl halides/triflates and amines. Nickel complexes supported by dppbz have shown reactivity in these reactions[1].
-
Carbonylation of Alkenes: The introduction of a carbonyl group into an organic molecule using carbon monoxide. Palladium complexes with ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene have demonstrated high efficiency and selectivity in alkoxycarbonylation reactions[2].
-
C-S Cross-Coupling: The formation of carbon-sulfur bonds, for instance, between aryl triflates and alkyl thiols. Nickel catalysts with flexible bidentate phosphine ligands such as dppbz have been successfully employed for sterically hindered substrates[3].
The electronic nature of substituents on the aryl rings of the phosphine ligand can significantly influence catalytic activity. Electron-donating groups, such as methoxy groups, can increase the electron density on the metal center, which may affect oxidative addition and reductive elimination steps in the catalytic cycle.
Data Presentation: Catalytic Performance in Cross-Coupling Reactions
The following table summarizes representative quantitative data for catalytic reactions using palladium and nickel complexes with 1,2-bis(diphenylphosphino)benzene (dppbz) and related ligands.
| Catalyst System | Reaction Type | Substrates | Product Yield (%) | TON | TOF (h⁻¹) | Selectivity | Reference |
| Pd/L11¹ | Methoxycarbonylation | Ethylene, Methanol | >99 | >2,390,000 | 100,000 | >99% (linear) | [2] |
| Pd/DTBPMB² | Methoxycarbonylation | Ethylene, Methanol | >99 | 100,000 | 12,000 | High (linear) | [2] |
| Ni(cod)₂/dppbz | C-S Coupling | Sterically hindered aryl triflate, Alkyl thiol | High | N/A | N/A | N/A | [3] |
| (NHC)Pd(PPh₃)I₂³ | Suzuki-Miyaura | Aryl halide, Arylboronic acid | Moderate to High | N/A | N/A | N/A | [4][5] |
¹L11 = [Ph₂P(ortho-C₆H₄)]₂CH₂ ²DTBPMB = 1,2-bis(di-tert-butylphosphinomethyl)benzene ³Mixed ligand system for comparison of phosphine utility.
Experimental Protocols
Protocol 2.1: General Procedure for Nickel-Catalyzed C-S Cross-Coupling of Aryl Triflates with Alkyl Thiols
This protocol is adapted from methodologies developed for sterically hindered substrates using flexible bidentate phosphines like dppbz[3].
Materials:
-
Nickel(II) acetate (Ni(OAc)₂)
-
1,2-Bis(diphenylphosphino)benzene (dppbz) or other bidentate phosphine ligand
-
Zinc powder (reductant)
-
Aryl triflate
-
Alkyl thiol
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)
-
Schlenk flask or glovebox for inert atmosphere operations
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Pre-formation/In situ Generation:
-
In an inert atmosphere (glovebox or Schlenk line), add Ni(OAc)₂ (e.g., 5 mol%) and the bidentate phosphine ligand (e.g., 6 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed DMF (sufficient to dissolve reactants).
-
Add zinc powder (e.g., 2-3 equivalents) to the mixture. The color of the solution may change, indicating the reduction of Ni(II) to Ni(0).
-
-
Reaction Assembly:
-
To the catalyst mixture, add the aryl triflate (1.0 equivalent).
-
Add the alkyl thiol (1.2-1.5 equivalents) to the reaction flask.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C, depending on substrate reactivity).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.
-
Protocol 2.2: General Procedure for Palladium-Catalyzed Methoxycarbonylation of Alkenes
This protocol is based on highly efficient systems using diphosphine ligands with a benzene backbone[2].
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Diphosphine ligand (e.g., 1,2-bis(di-tert-butylphosphinomethyl)benzene)
-
Alkene substrate
-
Methanol (reagent and solvent)
-
Carbon monoxide (CO) gas
-
Acid co-catalyst (e.g., methanesulfonic acid)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Solution Preparation:
-
In a separate flask under an inert atmosphere, dissolve the palladium precursor and the diphosphine ligand in a portion of the methanol. Stir until a homogeneous solution is formed.
-
-
Reactor Setup:
-
Charge the autoclave with the alkene substrate and the remaining methanol.
-
Add the acid co-catalyst to the autoclave.
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
-
Reaction Execution:
-
Seal the autoclave and purge several times with carbon monoxide.
-
Pressurize the reactor to the desired CO pressure (e.g., 20-40 bar).
-
Heat the reactor to the target temperature (e.g., 100-120 °C) with vigorous stirring.
-
-
Reaction Monitoring and Work-up:
-
Maintain the reaction at the set temperature and pressure for the desired time or until CO uptake ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a fume hood.
-
Open the reactor and collect the reaction mixture.
-
Analyze the product mixture by GC or NMR to determine yield and selectivity.
-
-
Purification:
-
If necessary, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the product and purify by distillation or chromatography.
-
Visualization of Workflows and Concepts
Diagram 3.1: General Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening a new ligand, such as a this compound derivative, in a cross-coupling reaction.
Caption: Workflow for synthesis, catalytic testing, and optimization.
Diagram 3.2: Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
This diagram illustrates the fundamental steps in a generic Pd(0)/Pd(II) catalytic cycle, which is applicable to many reactions catalyzed by palladium-diphosphine complexes.
Caption: Generalized Pd(0)/Pd(II) cross-coupling cycle.
References
- 1. Reactivity of nickel complexes supported by 1,2-bis(diphenylphosphino)benzene in C-N cross-coupling reactions - American Chemical Society [acs.digitellinc.com]
- 2. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 3. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. portal.fis.tum.de [portal.fis.tum.de]
Application Notes and Protocols for the Functionalization of 1,2-bis(3-methoxyphenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the functionalization of 1,2-bis(3-methoxyphenyl)benzene, a key intermediate in the synthesis of various research compounds. The protocols focus on two primary transformation types: regioselective functionalization via directed ortho-lithiation and electrophilic aromatic substitution via nitration.
Protocol 1: Directed Ortho-Lithiation and Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds.[1][2][3] In the case of this compound, the methoxy groups act as directing metalation groups (DMGs), facilitating deprotonation at the positions ortho to them by an organolithium base.[1][4] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.[5][6]
Experimental Protocol: Ortho-Lithiation and Silylation
This protocol describes the double ortho-lithiation of this compound followed by quenching with an electrophile, using chlorotrimethylsilane as an example.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)[7]
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Chlorotrimethylsilane (TMS-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq) and anhydrous THF to a dry round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of TMEDA: Add TMEDA (2.2 eq) dropwise to the stirred solution. TMEDA is known to break down alkyllithium aggregates, increasing the basicity and reactivity of the organolithium reagent.[8][9][10]
-
Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.[7] The solution may change color upon addition. Stir the reaction mixture at -78 °C for 2-4 hours to ensure complete lithiation.
-
Electrophilic Quench: Add chlorotrimethylsilane (2.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized product.
Data Presentation: Lithiation of Methoxy-Substituted Arenes
The following table summarizes typical reaction conditions and yields for the ortho-lithiation of various methoxy-substituted aromatic compounds, which can serve as a reference for the expected outcome with this compound.
| Substrate | Base/Additive | Electrophile | Solvent | Temp (°C) | Yield (%) | Reference |
| Anisole | n-BuLi/TMEDA | TMS-Cl | Pentane | 0 | High | [8] |
| 1,3-Dimethoxybenzene | n-BuLi | CO₂ | THF/Hexane | -78 to RT | ~70 | N/A |
| 4-Methoxy-2-pyridone | n-BuLi | MeI | THF | -78 | High | [11] |
| N-(2-methoxybenzyl)pivalamide | t-BuLi | Various | THF | -78 | High | [12] |
Note: Yields are highly dependent on the specific substrate, electrophile, and reaction conditions.
Protocol 2: Electrophilic Aromatic Substitution - Nitration
The methoxy groups in this compound are activating and ortho-, para-directing for electrophilic aromatic substitution.[13] Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[14][15][16]
Experimental Protocol: Nitration
This protocol describes the mononitration of this compound. Due to the presence of multiple activating groups, careful control of reaction conditions is necessary to avoid over-nitration.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Acetic anhydride (optional, as solvent)
-
Ice-water mixture
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or ethyl acetate
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring. This should be done with extreme caution as the reaction is highly exothermic.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic anhydride or dichloromethane in a separate round-bottom flask and cool it to 0 °C in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate over a period of 30-60 minutes, ensuring the temperature does not rise above 5-10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, slowly pour the reaction mixture into a beaker containing a large volume of an ice-water mixture with vigorous stirring.
-
Neutralization: If the solution is acidic, neutralize it carefully by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to separate the desired nitro-substituted isomers.
Data Presentation: Nitration of Dimethoxybenzenes
The regioselectivity of nitration is influenced by the positions of the methoxy groups. The following table provides expected product distributions for the nitration of related dimethoxybenzene isomers.
| Substrate | Nitrating Agent | Major Product(s) | Yield (%) | Reference |
| 1,2-Dimethoxybenzene | HNO₃/H₂SO₄ | 4,5-Dinitro-1,2-dimethoxybenzene | High | [17] |
| 1,3,5-Trimethoxybenzene | N₂O₅ | 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | 62 | [18] |
| 1,4-Dimethoxybenzene | HNO₃/H₂SO₄ | 2-Nitro-1,4-dimethoxybenzene | High | [19] |
| Bromobenzene | HNO₃/H₂SO₄ | ortho- and para-nitrobromobenzene | High | [20] |
Visualizations
Experimental Workflow for Directed Ortho-Lithiation
Caption: Workflow for the ortho-lithiation and electrophilic quench of this compound.
Experimental Workflow for Nitration
Caption: Workflow for the electrophilic nitration of this compound.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. youtube.com [youtube.com]
- 16. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 17. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 20. chm.uri.edu [chm.uri.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-bis(3-methoxyphenyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1,2-bis(3-methoxyphenyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via Suzuki-Miyaura cross-coupling, a widely used method for forming carbon-carbon bonds.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst activation or decomposition. | Ensure the palladium catalyst is handled under an inert atmosphere. Consider using a pre-catalyst that is air- and moisture-stable. The reaction mixture turning black may indicate palladium black formation, a sign of catalyst decomposition. |
| Incorrect choice of base or insufficient base strength. | The choice of base is often empirical. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH. The base activates the boronic acid for transmetalation. Ensure the base is finely powdered and anhydrous for non-aqueous setups. | |
| Poor solubility of starting materials. | If the reactants are not soluble in the chosen solvent, the reaction will be slow or may not proceed. Consider switching to a solvent in which all components are soluble, such as DMF, 1,4-dioxane, or toluene. For some systems, a mixture of solvents (e.g., dioxane/water) can be effective. | |
| Presence of oxygen in the reaction mixture. | Oxygen can deactivate the palladium catalyst. It is crucial to degas the solvent and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst. | |
| Formation of Homocoupling Byproducts | Homocoupling of the boronic acid. | This side reaction can be prevalent, especially at higher temperatures. Lowering the reaction temperature or using a different catalyst/ligand combination can mitigate this. The choice of base can also influence the extent of homocoupling. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS. If the reaction stalls, a slight increase in temperature might be necessary. However, be cautious as higher temperatures can also lead to byproduct formation. |
| Deactivation of the boronic acid (protodeboronation). | Boronic acids can be unstable, especially in aqueous media. Using a slight excess of the boronic acid can compensate for some degradation. Alternatively, using a boronate ester (e.g., a pinacol ester) can improve stability. | |
| Difficulty in Product Purification | Co-elution of the product with byproducts. | If the desired product and byproducts have similar polarities, purification by column chromatography can be challenging. Consider recrystallization from a suitable solvent system. Derivatization of the product or byproduct to alter its polarity can be another strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is a prevalent and effective method for synthesizing this compound. This reaction involves the palladium-catalyzed coupling of a 1,2-dihalobenzene (e.g., 1,2-dibromobenzene or 1,2-diiodobenzene) with two equivalents of (3-methoxyphenyl)boronic acid.
Q2: Which palladium catalyst is best for the synthesis of this compound?
A2: The choice of catalyst can significantly impact the reaction yield. Commonly used catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts with bulky phosphine ligands like SPhos or XPhos. For sterically hindered or electron-rich substrates, catalysts with bulky, electron-rich phosphine ligands often give better results.
Q3: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A3: The base is crucial for the activation of the organoboron compound. It facilitates the transmetalation step in the catalytic cycle by forming a more nucleophilic boronate species.[1] The choice of base can influence the reaction rate and the formation of byproducts.
Q4: Can I use 1,2-dichlorobenzene as a starting material?
A4: While 1,2-dichlorobenzene is a potential starting material, aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings.[2] Overcoming the lower reactivity of aryl chlorides often requires more specialized and active catalyst systems, such as those with bulky, electron-donating phosphine ligands, and potentially higher reaction temperatures.
Q5: My reaction is not going to completion. What should I do?
A5: If your reaction has stalled, several factors could be at play. Ensure that your reagents and solvent are sufficiently pure and dry (if using anhydrous conditions). Confirm that the catalyst has not been deactivated by oxygen. You could try increasing the reaction temperature or adding a fresh portion of the catalyst. It is also possible that one of the starting materials has been consumed or has degraded.
Q6: How can I minimize the formation of the monosubstituted byproduct (1-bromo-2-(3-methoxyphenyl)benzene)?
A6: Formation of the monosubstituted product is common in double Suzuki couplings. To favor the formation of the disubstituted product, you can use a slight excess of the boronic acid and ensure a sufficiently long reaction time. Increasing the reaction temperature may also drive the reaction to completion, but this must be balanced against the risk of side reactions.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of 1,2-Dibromobenzene with (3-Methoxyphenyl)boronic Acid
This protocol is an adapted procedure based on general methods for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
1,2-Dibromobenzene
-
(3-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dibromobenzene (1.0 mmol), (3-methoxyphenyl)boronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1,2-bis(3-methoxyphenyl)benzene
This guide provides detailed troubleshooting advice and standardized protocols for the purification of 1,2-bis(3-methoxyphenyl)benzene, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound? A1: The most commonly cited and effective methods for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is excellent for removing impurities with different polarities, while recrystallization is effective for removing smaller amounts of impurities from a solid product.
Q2: What are the typical impurities encountered during the synthesis of this compound? A2: Impurities can include unreacted starting materials, reagents, and byproducts from the synthetic route. Depending on the synthesis, these could include regioisomers or products of incomplete reactions. It is crucial to characterize the crude mixture by techniques like TLC or ¹H NMR to identify the number and relative polarity of impurities before selecting a purification strategy.
Q3: How should I select a solvent system for column chromatography? A3: The ideal solvent system should provide good separation between your target compound and any impurities. A good starting point is a non-polar solvent system, such as a mixture of hexane and ethyl acetate or cyclohexane and dichloromethane.[1][2] Use Thin Layer Chromatography (TLC) to test various solvent ratios. Aim for an Rf value of approximately 0.3-0.4 for the target compound to ensure effective separation on the column.[2]
Q4: My product is a pale yellow oil, not a solid. How should I proceed with purification? A4: If your product is an oil, column chromatography is the preferred method of purification.[1] An oily consistency can be due to the intrinsic nature of the compound or the presence of residual solvent or impurities. After chromatography, concentrate the pure fractions under reduced pressure to remove the solvent. If the compound is thermally stable, Kugelrohr distillation could be an option for further purification.
Q5: How can I confirm the purity and identity of the final product? A5: The identity and purity of this compound should be confirmed using spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: These are the primary methods for structural confirmation and purity assessment. The resulting spectra should be clean, with minimal to no peaks corresponding to impurities, and should match known literature values.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition and exact mass of the compound.[3]
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate when visualized under UV light or with a stain.
Troubleshooting Purification Issues
This section addresses specific problems that may be encountered during the purification process.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield After Column Chromatography | The compound may still be adsorbed to the silica gel. | Flush the column with a more polar solvent mixture (e.g., increase the percentage of ethyl acetate) to elute highly retained compounds. |
| The compound is spread across too many fractions (streaking). | The solvent system is likely too polar. Optimize the mobile phase using TLC to find a less polar system that gives a compact spot with an Rf of 0.3-0.4. | |
| Product is Impure After Column Chromatography | Impurities are co-eluting with the product. | The chosen solvent system is not providing adequate separation. Try a different solvent system (e.g., Hexane:Dichloromethane or Cyclohexane:Diethyl Ether) or use a shallower polarity gradient during elution.[1][2] |
| The column was overloaded with crude material. | Reduce the amount of sample loaded onto the column relative to the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of crude material to silica. | |
| The Compound Fails to Crystallize | The presence of impurities is inhibiting crystal lattice formation. | Re-purify the material using column chromatography to remove persistent impurities. |
| The chosen recrystallization solvent is unsuitable. | Test a range of solvents or co-solvent systems (e.g., ethanol/water, hexane, isopropanol). The ideal solvent should dissolve the compound when hot but not when cold. | |
| The compound may be an amorphous solid or an oil at room temperature. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, or by adding a "seed" crystal of the pure compound. Gradual cooling to low temperatures (-10 to 0 °C) may also be effective. |
Quantitative Purification Data
The following table summarizes typical conditions used for the purification of this compound and related structures.
| Technique | Stationary Phase | Mobile Phase / Solvent | Rf Value / Observation | Source |
| Column Chromatography | Silica Gel | Cyclohexane:Ethyl Acetate (98:2) | Pale yellow oil | [1] |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (98:2) | - | [1] |
| Column Chromatography | Silica Gel | Hexane:Diethyl Ether (3:1 to 1:1) | White solid | [1] |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane | 0.5 | [2] |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Dichloromethane (20:1) | 0.3 | [2] |
| TLC | Silica Gel | Cyclohexane:Dichloromethane (7:3) | 0.54 | [1] |
| TLC | Silica Gel | Hexane:Ethyl Acetate (9:1) | 0.50 | [1] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Preparation of the Column: Select an appropriately sized glass column. Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., Hexane or Hexane:Ethyl Acetate 98:2). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disruption.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent system determined from your initial TLC analysis.[1][2] Collect fractions in test tubes or vials. Gradually increase the polarity of the eluent if necessary to elute the target compound.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a few drops of a test solvent at its boiling point. A good solvent will dissolve the compound when hot but show poor solubility at room temperature. Common choices could include ethanol, methanol, isopropanol, or a mixture like ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven to remove all traces of solvent.
Visualized Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: Synthesis of 1,2-bis(3-methoxyphenyl)benzene
Welcome to the technical support center for the synthesis of 1,2-bis(3-methoxyphenyl)benzene. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a 1,2-dihalobenzene (e.g., 1,2-dibromobenzene or 1,2-diiodobenzene) with two equivalents of (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: What are the primary byproducts observed in the Suzuki-Miyaura synthesis of this compound?
A2: Several side reactions can lead to the formation of unwanted byproducts. The most common include:
-
Homocoupling of the boronic acid: This results in the formation of 3,3'-dimethoxybiphenyl. This can be particularly prevalent if oxygen is not adequately excluded from the reaction.
-
Protodeboronation: The boronic acid can react with trace amounts of water or other protic sources, leading to the formation of anisole (methoxybenzene). This is an undesired side reaction that consumes the boronic acid reagent.
-
Incomplete Coupling: The reaction may stop after the first coupling, resulting in the mono-substituted intermediate, 1-bromo-2-(3-methoxyphenyl)benzene (assuming 1,2-dibromobenzene is the starting material).
-
Homocoupling of the dihalide: While less common, self-coupling of the 1,2-dihalobenzene can occur, leading to polyphenylenes.
Q3: What causes the formation of these byproducts?
A3: Byproduct formation is influenced by several factors:
-
Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling. It can also occur from the disproportionation of organopalladium intermediates.
-
Protodeboronation is highly dependent on reaction conditions, including temperature, pH, and the specific nature of the boronic acid. It can be catalyzed by acid or base.
-
Incomplete coupling can result from insufficient reaction time, low temperature, poor catalyst activity, or premature degradation of the catalyst or reagents.
Q4: How can I minimize the formation of these byproducts?
A4: To improve the yield of the desired product, consider the following:
-
Degas Thoroughly: Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen) to remove oxygen and minimize homocoupling.
-
Use High-Purity Reagents: Ensure starting materials and solvents are free from excessive water to reduce the risk of protodeboronation.
-
Optimize Reaction Conditions: Adjust the temperature, reaction time, and stoichiometry. Using a slight excess of the boronic acid can help drive the reaction to completion but may increase homocoupling if not carefully controlled.
-
Select Appropriate Catalyst/Ligand/Base: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand (e.g., SPhos, XPhos), and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical and often needs to be empirically optimized for the specific substrates. Bulky, electron-rich phosphine ligands can enhance the rate of the desired cross-coupling.
Q5: What are the recommended methods for purifying the final product and removing byproducts?
A5: Purification typically involves a combination of techniques:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Silica gel chromatography is the most effective method for separating the desired this compound from byproducts like 3,3'-dimethoxybiphenyl and mono-coupled intermediates due to differences in polarity.
-
Recrystallization: If a solid, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) to remove minor impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product with significant starting material remaining. | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor choice of base or solvent. | 1. Use a fresh source of palladium catalyst and ligand. Consider a pre-catalyst. 2. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC or GC-MS. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O). |
| **High percentage of 3,3'-dimethoxybiphenyl (homocoupling byproduct |
Technical Support Center: Suzuki Coupling with 1,2-bis(3-methoxyphenyl)benzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving sterically hindered substrates such as 1,2-bis(3-methoxyphenyl)benzene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in a Suzuki coupling reaction with sterically hindered substrates like this compound derivatives?
A1: Low or no yield in Suzuki couplings with sterically hindered substrates often stems from several factors:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-halogen bond of the sterically encumbered aryl halide. This is often the rate-limiting step.[1]
-
Difficult Reductive Elimination: The final step of the catalytic cycle, where the two coupled fragments are expelled from the palladium center, can be slow for bulky products.
-
Catalyst Deactivation: The palladium catalyst can decompose or form inactive species ("palladium black") before the reaction is complete.[2]
-
Protodeboronation: The boronic acid can be hydrolyzed to the corresponding arene, removing it from the catalytic cycle. This is a common side reaction, especially under harsh basic conditions.[2][3]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct, consuming the starting material.[2][3]
-
Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.
Q2: Which palladium catalysts and ligands are recommended for coupling sterically hindered 1,2-disubstituted benzene derivatives?
A2: For sterically demanding couplings, it is crucial to use a catalyst system that can overcome the challenges of hindered substrates. Generally, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are preferred.[2] Some commonly used and effective systems include:
-
Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos are well-known for their ability to facilitate difficult couplings.[1][4]
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts (e.g., PEPPSI-IPr) are also highly effective for sterically hindered substrates.[2]
-
Palladacycles: These are stable precatalysts that can be effective in challenging coupling reactions.
-
In-situ generated catalysts: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand is also a common approach.[4]
Q3: How do I minimize side reactions like protodeboronation and homocoupling?
A3: Minimizing these side reactions is key to achieving high yields:
-
Protodeboronation:
-
Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.
-
Consider using boronic esters (e.g., pinacol esters) which are generally more stable to hydrolysis than boronic acids.[2]
-
Use anhydrous solvents and ensure all reagents are dry. However, in some cases, a small amount of water is necessary for the reaction to proceed.[1]
-
Keep reaction times as short as possible.
-
-
Homocoupling:
Q4: What are the optimal reaction conditions (solvent, base, temperature) for Suzuki coupling of this compound derivatives?
A4: The optimal conditions will need to be determined empirically for your specific substrate. However, a good starting point would be:
-
Solvent: A mixture of an organic solvent and water is common. Popular choices include 1,4-dioxane/water, THF/water, or toluene/water.[4][5] Anhydrous conditions can also be effective, particularly with boronic esters.
-
Base: Weaker inorganic bases are generally preferred to minimize side reactions. K₃PO₄, K₂CO₃, and Cs₂CO₃ are excellent choices.[4][5]
-
Temperature: Reactions with sterically hindered substrates often require elevated temperatures, typically in the range of 80-110 °C.[4] Microwave heating can sometimes be beneficial in reducing reaction times.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion of Starting Material | 1. Inactive catalyst. 2. Oxidative addition is too slow. 3. Reaction temperature is too low. 4. Poor solubility of reactants. | 1. Use a fresh batch of catalyst and ligand. Consider using a precatalyst for more reliable generation of the active species.[2] 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an NHC ligand).[1] 3. Increase the reaction temperature in increments of 10-20 °C. 4. Screen different solvent systems to improve solubility. A co-solvent may be necessary. |
| Formation of Protodeboronation Product | 1. Base is too strong. 2. Presence of excess water. 3. Boronic acid is unstable under the reaction conditions. | 1. Switch to a milder base (e.g., K₃PO₄, CsF). 2. Use anhydrous solvents and dry reagents. 3. Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester).[2] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) to Pd(0). | 1. Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles).[2] 2. Use a Pd(0) source directly or ensure complete in-situ reduction of the Pd(II) precatalyst. |
| Formation of Dehalogenated Starting Material | 1. Presence of a hydrogen source. 2. Side reaction of the palladium catalyst. | 1. Ensure solvents are not a source of hydrogen (e.g., some alcohols). 2. This can be complex; consider changing the ligand or solvent system. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Build-up of inhibitory byproducts. | 1. Increase the catalyst loading. 2. A change in ligand or solvent might be necessary to stabilize the active catalytic species. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound derivatives. Note: These are general procedures and may require optimization for your specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of a 1,2-Dihaloarene
This protocol is adapted from a procedure for the synthesis of a 1,2-diarylbenzene derivative.[4]
Reactants & Reagents:
| Compound | Molecular Weight | Equivalents | Amount (for 1 mmol scale) |
| 1,2-Dihalobenzene derivative | - | 1.0 | 1.0 mmol |
| 3-Methoxyphenylboronic acid | 151.96 g/mol | 2.2 | 2.2 mmol, 334 mg |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.05 | 0.05 mmol, 58 mg |
| K₂CO₃ | 138.21 g/mol | 4.0 | 4.0 mmol, 553 mg |
| 1,4-Dioxane | - | - | 20 mL |
| Water | - | - | 5 mL |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2-dihalobenzene derivative (1.0 mmol), 3-methoxyphenylboronic acid (2.2 mmol), and K₂CO₃ (4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add deoxygenated 1,4-dioxane (20 mL) and deoxygenated water (5 mL) to the flask.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling for Sterically Hindered Substrates
This is a general protocol that can be adapted for microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times for challenging couplings.
Reactants & Reagents:
| Compound | Molecular Weight | Equivalents | Amount (for 0.5 mmol scale) |
| 1,2-Dihalobenzene derivative | - | 1.0 | 0.5 mmol |
| 3-Methoxyphenylboronic acid | 151.96 g/mol | 2.5 | 1.25 mmol, 190 mg |
| Pd₂(dba)₃ | 915.72 g/mol | 0.02 | 0.01 mmol, 9.2 mg |
| SPhos | 410.53 g/mol | 0.08 | 0.04 mmol, 16.4 mg |
| K₃PO₄ | 212.27 g/mol | 3.0 | 1.5 mmol, 318 mg |
| Toluene | - | - | 5 mL |
Procedure:
-
To a microwave reaction vial, add the 1,2-dihalobenzene derivative (0.5 mmol), 3-methoxyphenylboronic acid (1.25 mmol), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and K₃PO₄ (3.0 mmol).
-
Seal the vial and purge with an inert gas.
-
Add deoxygenated toluene (5 mL).
-
Place the vial in a microwave reactor and heat to 120-150 °C for 30-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting common issues in Suzuki coupling reactions.
References
Technical Support Center: Enhancing the Stability of 1,2-bis(3-methoxyphenyl)benzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-bis(3-methoxyphenyl)benzene derivatives. The information provided is designed to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
A1: The primary stability concerns for this compound derivatives revolve around their susceptibility to oxidative and photodegradation. The electron-rich nature of the methoxy-substituted benzene rings can make them prone to oxidation, while the aromatic system can absorb UV radiation, leading to photochemical reactions. Thermal stability can also be a concern, particularly at elevated temperatures used in some manufacturing processes. The presence of methoxy groups may, in some cases, decrease the thermal stability of related compounds.
Q2: How do the methoxy groups influence the stability of the molecule?
A2: The methoxy groups are electron-donating, which activates the benzene rings towards electrophilic attack and oxidation. This increased electron density can make the molecule more susceptible to degradation by oxidizing agents or light. While electron-donating groups can enhance the stability of the benzene ring through resonance in some contexts, they can also lower the oxidation potential, making the molecule more prone to oxidative degradation pathways. Studies on related resin materials have indicated that the presence of methoxy groups can sometimes lead to lower thermal degradation onset temperatures compared to their deoxygenated counterparts.[1][2]
Q3: Are there any general strategies to improve the thermal stability of these derivatives?
A3: Yes, several strategies can be employed to enhance the thermal stability of benzene derivatives in general.[3][4] These include:
-
Introduction of Steric Hindrance: Incorporating bulky substituent groups near the reactive sites can sterically hinder the approach of reactants, slowing down degradation reactions.
-
Incorporation of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can decrease the electron density, making the molecule less susceptible to oxidation.[3]
-
Modification of the Molecular Architecture: Creating a more rigid molecular structure, for instance, through cyclization or incorporation into a polymer matrix, can enhance thermal stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration (e.g., yellowing) of the compound upon storage. | Photodegradation due to exposure to light. | Store the compound in amber vials or protect from light by wrapping the container in aluminum foil. Conduct experiments under low-light conditions where possible. |
| Formation of impurities during synthesis workup. | Oxidation by atmospheric oxygen, especially if the reaction mixture is heated in the presence of air. | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Degradation of the compound in solution over time. | Solvent-mediated degradation or reaction with dissolved oxygen. The choice of solvent can influence the rate of degradation. | Use high-purity, degassed solvents. Store solutions at low temperatures and protected from light. Evaluate the stability of the compound in a range of solvents to identify the most suitable one for long-term storage. |
| Low yield or formation of byproducts during reactions at elevated temperatures. | Thermal degradation of the starting material or product. | Optimize the reaction temperature to the lowest effective level. Consider using a more active catalyst to enable lower reaction temperatures. Minimize the reaction time. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify the degradation pathways and assess the intrinsic stability of a this compound derivative.
1. Materials:
- The this compound derivative of interest
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3%)
- UV lamp (e.g., 254 nm and 365 nm)
- Temperature-controlled oven
- HPLC system with a UV detector
2. Procedure:
- Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile to a final concentration of 0.5 mg/mL.
- Photodegradation: Expose a solution of the compound (0.5 mg/mL in acetonitrile) to UV light (254 nm and 365 nm) for 24 hours. A control sample should be kept in the dark. The photodegradation of related biphenyl compounds has been studied using UV radiation.[5]
- Analysis: Analyze all samples (including a control sample of the unstressed compound) by HPLC. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Signaling Pathways and Workflows
Caption: Potential degradation pathways for this compound derivatives.
Caption: Workflow for assessing the stability of a new derivative.
References
reaction condition optimization for 1,2-bis(3-methoxyphenyl)benzene functionalization
Welcome to the technical support center for the functionalization of 1,2-bis(3-methoxyphenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the reaction condition optimization for this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges when functionalizing this compound?
A1: The primary challenges in functionalizing this compound stem from its high electron density and multiple potential reaction sites. The two methoxy groups are strong activating, ortho-, para-directing groups, making the terminal phenyl rings highly susceptible to electrophilic attack.[1][2] Key challenges include:
-
Regioselectivity: Controlling the position of functionalization on the central benzene ring versus the two pendant methoxyphenyl rings.
-
Polysubstitution: The high reactivity of the molecule can easily lead to the addition of multiple functional groups.
-
Steric Hindrance: The bulky nature of the substrate may influence the accessibility of certain positions to incoming electrophiles.
Q2: Which positions on this compound are most likely to undergo electrophilic aromatic substitution?
A2: The methoxy groups strongly activate the ortho and para positions on the terminal phenyl rings. Therefore, the positions ortho and para to the methoxy groups are the most probable sites for electrophilic attack. The central benzene ring is less activated and therefore less likely to react under standard electrophilic aromatic substitution conditions. Computational analysis of electron density can provide a more precise prediction of the most nucleophilic sites.
Q3: What are the recommended starting conditions for bromination of this compound?
A3: Based on protocols for similar electron-rich aromatic compounds like 1,2-dimethoxybenzene (veratrole), a mild brominating agent and controlled reaction conditions are recommended to avoid polybromination and side reactions.[3][4] A potential starting point would be the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a halogenated solvent.[5]
Q4: How can I control the extent of bromination to achieve mono-substitution?
A4: To favor mono-bromination, consider the following strategies:
-
Stoichiometry: Use a 1:1 molar ratio of the substrate to the brominating agent (e.g., NBS).
-
Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.
-
Choice of Brominating Agent: Use a less reactive brominating agent. In situ generation of Br2 from sources like H2O2/HBr can sometimes offer better control.[6][7]
Q5: What are suitable conditions for Friedel-Crafts acylation of this compound?
A5: Friedel-Crafts acylation can be challenging with highly activated substrates due to potential side reactions and catalyst deactivation. For substrates like veratrole, milder Lewis acids or alternative catalysts are often employed.[8] Key considerations include:
-
Lewis Acid: Use a less reactive Lewis acid than AlCl3, such as ZnCl2 or FeCl3, to moderate the reaction.[9] Stoichiometric amounts of the Lewis acid are typically required as it complexes with the product.[10][11]
-
Acylating Agent: Acyl chlorides or anhydrides can be used.
-
Solvent: A non-polar, inert solvent like dichloromethane or carbon disulfide is recommended.
-
Temperature: Maintain a low reaction temperature to control reactivity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Functionalized Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If starting material remains, consider increasing the reaction time or temperature incrementally. Ensure the purity and reactivity of all reagents. |
| Decomposition of Starting Material or Product | Highly activated aromatic compounds can be sensitive to strong acidic conditions or high temperatures. Consider using milder reaction conditions, such as a less aggressive Lewis acid in Friedel-Crafts reactions or a less reactive brominating agent. |
| Sub-optimal Reagent Stoichiometry | Titrate reagents to confirm their concentration, especially for solutions like HBr. Optimize the molar ratio of reactants through small-scale trial reactions. |
| Poor Work-up Procedure | Ensure proper quenching of the reaction and complete extraction of the product. Emulsions can sometimes form during the workup of Friedel-Crafts reactions; adding a saturated NaCl solution can help break them. |
Issue 2: Formation of Multiple Products (Lack of Regioselectivity)
| Possible Cause | Troubleshooting Step |
| Multiple Activated Positions | The methoxy groups activate several positions on the terminal rings. To enhance selectivity, consider using a bulkier electrophile which may favor the less sterically hindered para position.[1] |
| Reaction Conditions Too Harsh | High temperatures and highly reactive reagents can lead to a loss of selectivity. Employ milder conditions as outlined in the FAQs. |
| Isomer Separation Issues | If a mixture of isomers is unavoidable, focus on optimizing the separation technique (e.g., column chromatography, recrystallization) to isolate the desired product. |
Issue 3: Polysubstitution (Over-functionalization)
| Possible Cause | Troubleshooting Step |
| Highly Activated Substrate | The electron-rich nature of the substrate makes it prone to multiple substitutions.[5] |
| - Control Stoichiometry: Use a limiting amount of the electrophile. | |
| - Low Temperature: Conduct the reaction at a reduced temperature to decrease the reaction rate. | |
| - Slow Addition: Add the electrophile slowly to the reaction mixture. | |
| Product is More Reactive than Starting Material | This is a common issue in Friedel-Crafts alkylation but less so in acylation as the acyl group deactivates the ring to further substitution.[12][13] If alkylating, this is a significant challenge to overcome. |
Experimental Protocols (Based on Analogous Systems)
Protocol 1: Mono-bromination of 1,2-dimethoxybenzene (Veratrole) - A Model System
This protocol for a related, highly activated substrate can be adapted as a starting point for the bromination of this compound.
Materials:
-
1,2-dimethoxybenzene (Veratrole)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 1,2-dimethoxybenzene (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1 equivalent) in acetonitrile.
-
Add the NBS solution dropwise to the stirred solution of 1,2-dimethoxybenzene over a period of 30 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Bromination of 1,2-dimethoxybenzene - Reaction Condition Optimization
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) of 4-bromo-1,2-dimethoxybenzene |
| 1 | NBS (1.0 eq) | CH3CN | 0 | 2 | ~85% (literature values for similar systems) |
| 2 | Br2 (1.0 eq) | CH2Cl2 | 0 | 1 | Often leads to a mixture of mono- and di-brominated products |
| 3 | KBrO3/HBr | Acetic Acid | RT | 0.5 | Can lead to dibromination if not carefully controlled[3] |
Protocol 2: Friedel-Crafts Acylation of Veratrole - A Model System
This protocol provides a starting point for the acylation of this compound.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Ice-cold dilute HCl
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of anhydrous AlCl3 (1.1 equivalents) in dry dichloromethane at 0 °C, add acetyl chloride (1 equivalent) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of veratrole (1 equivalent) in dry dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.[8]
Table 2: Friedel-Crafts Acylation of Veratrole - Catalyst and Solvent Effects
| Entry | Lewis Acid (eq.) | Acylating Agent | Solvent | Temperature (°C) | Yield (%) of 3,4-dimethoxyacetophenone |
| 1 | AlCl3 (1.1) | Acetyl Chloride | CH2Cl2 | 0 | High (literature values for similar systems)[8] |
| 2 | FeCl3 (1.1) | Acetyl Chloride | CH2Cl2 | 0-RT | Moderate to High |
| 3 | ZnCl2 (cat.) | Acetic Anhydride | Neat | Reflux | Moderate |
Visualizing Experimental Workflows and Troubleshooting Logic
Diagram 1: General Workflow for Electrophilic Aromatic Substitution
Caption: A generalized workflow for the functionalization of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in functionalization reactions.
Diagram 3: Controlling Selectivity in Electrophilic Substitution
Caption: Key factors and strategies for controlling selectivity in electrophilic aromatic substitution.
References
- 1. youtube.com [youtube.com]
- 2. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
- 6. rsc.org [rsc.org]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 1,2-bis(3-methoxyphenyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-bis(3-methoxyphenyl)benzene, a sterically hindered terphenyl derivative. The primary synthetic route addressed is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Suzuki-Miyaura coupling of 1,2-dibromobenzene and 3-methoxyphenylboronic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Steric Hindrance: The ortho-disubstituted benzene core presents significant steric challenges, which can impede the catalytic cycle. 2. Catalyst Inactivity: The palladium catalyst may not be optimal for this sterically demanding coupling. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands) to promote reductive elimination. 2. Catalyst Choice: Use a highly active palladium precatalyst or catalyst system known for coupling sterically hindered substrates. 3. Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC-MS to determine the optimal endpoint. |
| Presence of Methoxybenzene Impurity | Protodeboronation: The 3-methoxyphenylboronic acid is susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by high temperatures and certain basic conditions.[1][2][3] | 1. Control pH: The pH of the reaction mixture can influence the rate of protodeboronation.[1][3] 2. Anhydrous Conditions: Minimize water content in the reaction, as it can be a proton source. 3. Use of Boronic Esters: Consider using a more stable boronic ester (e.g., pinacol ester) of 3-methoxyphenylborane, which can be more resistant to protodeboronation.[4] |
| Formation of Bromobenzene and Benzene | Dehalogenation: The 1,2-dibromobenzene starting material can undergo dehalogenation, where one or both bromine atoms are replaced by hydrogen.[5][6][7][8] This can be caused by hydride sources in the reaction mixture. | 1. High-Purity Reagents: Use high-purity solvents and reagents to minimize potential hydride sources. 2. Optimize Base: The choice of base can influence the rate of dehalogenation. Experiment with different inorganic or organic bases. 3. Ligand Effects: Certain ligands can suppress dehalogenation pathways. |
| Detection of 3,3'-Dimethoxybiphenyl | Homo-coupling: Two molecules of 3-methoxyphenylboronic acid can couple to form 3,3'-dimethoxybiphenyl. This side reaction can be promoted by the presence of oxygen. | 1. Degas Solvents: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen. 2. Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the entire experiment. |
| Incomplete Double Suzuki Coupling | Steric Hindrance and Catalyst Deactivation: After the first coupling, the resulting mono-substituted intermediate is even more sterically hindered, making the second coupling more challenging. The catalyst may also deactivate over the course of the reaction. | 1. Higher Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion. 2. Stepwise Synthesis: Consider a stepwise approach where the mono-coupled product is isolated and then subjected to a second Suzuki coupling under optimized conditions. 3. Robust Catalyst System: Employ a catalyst system known for its high turnover number and stability under prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is the steric hindrance around the 1,2-disubstituted benzene core. This steric congestion can significantly slow down the rate-limiting reductive elimination step in the Suzuki-Miyaura catalytic cycle, leading to lower yields and the formation of side products.
Q2: What are the most common side products I should expect to see in my reaction mixture?
A2: Common side products include methoxybenzene (from protodeboronation of the boronic acid), bromobenzene and benzene (from dehalogenation of the dibromobenzene), and 3,3'-dimethoxybiphenyl (from the homo-coupling of the boronic acid). You may also observe the mono-substituted intermediate, 1-bromo-2-(3-methoxyphenyl)benzene, if the reaction does not go to completion.
Q3: How can I minimize the formation of the homo-coupled byproduct, 3,3'-dimethoxybiphenyl?
A3: The homo-coupling of boronic acids is often promoted by the presence of molecular oxygen. To minimize this, it is crucial to work under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas, such as nitrogen or argon, throughout the experiment.
Q4: Is 1,2-dibromobenzene the best starting material, or are there alternatives?
A4: While 1,2-dibromobenzene is a common starting material, other dihalobenzenes like 1,2-diiodobenzene could also be used. Iodoarenes are generally more reactive in the oxidative addition step of the Suzuki coupling, which might be advantageous. However, they are also more expensive and may be more prone to dehalogenation under certain conditions.
Q5: Can I use a one-pot, two-step Suzuki coupling to introduce two different aryl groups at the 1 and 2 positions?
A5: A one-pot, sequential Suzuki coupling can be challenging due to the difficulty in controlling the reactivity. However, it is possible with careful selection of reaction conditions and potentially using a boronic acid for the first coupling and a different organoboron reagent (e.g., a boronic ester) for the second, along with a change in catalyst or base. A more reliable approach is often a stepwise synthesis where the mono-arylated intermediate is isolated and purified before the second coupling.
Experimental Protocols
A detailed experimental protocol for a typical Suzuki-Miyaura coupling for the synthesis of this compound is provided below.
Materials:
-
1,2-Dibromobenzene
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dibromobenzene (1.0 mmol), 3-methoxyphenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol).
-
Solvent Addition: Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2-bis(3-methoxyphenyl)benzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,2-bis(3-methoxyphenyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after synthesizing this compound?
A1: Common impurities depend on the synthetic route. For instance, in a Suzuki coupling reaction, you might find residual starting materials (e.g., boronic acids and aryl halides), homocoupled byproducts, and palladium catalyst residues.[1][2][3]
Q2: How do I choose between column chromatography and recrystallization for purification?
A2: The choice depends on the impurity profile and the desired purity level. Column chromatography is excellent for separating compounds with different polarities and is effective for removing a wide range of impurities.[4][5] Recrystallization is a highly effective method for achieving high purity if a suitable solvent system can be found and the main impurities have different solubility profiles than the desired product.
Q3: What analytical techniques can I use to assess the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying organic impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and the separation during column chromatography.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane.
Solution: This indicates that your solvent system is not polar enough. You can try switching to a more polar solvent system, such as dichloromethane/methanol.[5] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
Issue 2: All my spots are running at the solvent front on the TLC plate.
Solution: Your solvent system is too polar. You need to decrease the polarity. If you are using an ethyl acetate/hexane system, reduce the percentage of ethyl acetate. The ideal Rf value for the desired compound for good separation is around 0.2-0.4.
Issue 3: I am getting poor separation between my product and an impurity.
Solution: For difficult separations, consider using a shallower solvent gradient during column chromatography. Start with a low polarity mobile phase and increase the polarity very slowly.[4] Alternatively, you can try a different solvent system altogether. Sometimes, switching one of the solvents (e.g., from hexane to toluene) can alter the selectivity of the separation.
Recrystallization
Issue 1: My compound will not dissolve in the recrystallization solvent, even at boiling point.
Solution: The solvent is not suitable. You need to choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. You may need to screen several solvents or use a mixed solvent system.
Issue 2: My compound "oils out" instead of forming crystals.
Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this, try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal to induce crystallization. A mixed solvent system where the compound is less soluble can also help.
Issue 3: No crystals form, even after cooling the solution for an extended period.
Solution: The solution may not be sufficiently saturated, or crystallization is kinetically slow. Try evaporating some of the solvent to increase the concentration. You can also try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites or adding a small seed crystal of the pure compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis first.
-
Prepare the Slurry: In a beaker, add silica gel to a small amount of the initial eluting solvent (e.g., 98:2 hexane:ethyl acetate). Stir to create a homogeneous slurry.
-
Pack the Column: Pour the slurry into the chromatography column. Open the stopcock to allow some solvent to drain, which helps in uniform packing. Gently tap the column to settle the silica bed.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
Elute the Column: Start with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 95:5, 90:10, etc.) to elute your compound and any impurities.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization Purification
This protocol outlines a general procedure for recrystallization from a single or mixed solvent system.
-
Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until it does.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, you can place the flask in an ice bath to promote crystal formation. For a mixed solvent system, after dissolving in a "good" solvent, slowly add a "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the Crystals: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
The following table provides an illustrative comparison of purification outcomes. Actual results may vary.
| Purification Method | Starting Purity (GC/HPLC) | Final Purity (GC/HPLC) | Yield (%) | Notes |
| Single Recrystallization | 90% | 98% | 75% | Effective for removing small amounts of impurities. |
| Column Chromatography | 85% | 99% | 80% | Ideal for complex mixtures with multiple impurities.[6][7][8] |
| Sequential Purification | 85% | >99.5% | 65% | Column chromatography followed by recrystallization. |
Visualized Workflows
Caption: Workflow for purification by column chromatography.
Caption: Workflow for purification by recrystallization.
References
degradation pathways of 1,2-bis(3-methoxyphenyl)benzene under reaction conditions
Technical Support Center: Degradation of Methoxy-Substituted Aromatic Compounds
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the experimental study of the degradation of methoxy-substituted aromatic compounds.
Q1: My degradation reaction appears to be incomplete. What are the potential causes and solutions?
A1: Incomplete degradation can arise from several factors:
-
Insufficient Reaction Time or Energy Input: For photochemical reactions, the irradiation time or light intensity may be inadequate. In thermal degradation, the temperature or duration might be too low. For microbial degradation, the incubation period may be too short for the microorganisms to effectively metabolize the compound.
-
Sub-optimal Reaction Conditions: The pH, temperature, or choice of solvent can significantly impact reaction rates. For microbial studies, the nutrient medium, pH, temperature, and aeration are critical.
-
Inhibitory Intermediates: The degradation process itself can produce intermediate compounds that inhibit further reaction. For instance, in anaerobic benzene degradation, the accumulation of intermediates like acetate and propionate can inhibit mineralization.
-
Low Bioavailability: In microbial degradation, the compound may not be readily available to the microorganisms due to low water solubility or adsorption to surfaces.
Troubleshooting Steps:
-
Conduct time-course experiments to determine the optimal reaction duration.
-
Systematically vary reaction parameters such as temperature, pH, and catalyst/microorganism concentration.
-
Analyze for the accumulation of potential inhibitory intermediates using techniques like HPLC or GC-MS.
-
In microbial studies, consider the use of surfactants or co-solvents to increase the bioavailability of the substrate.
Q2: I am observing unexpected peaks in my chromatogram (HPLC/GC). How can I determine if they are degradation products or artifacts?
A2: Unexpected peaks are a common challenge in analytical chemistry. They can be:
-
True Degradation Products: Intermediates or final products of the degradation pathway.
-
Side-Reaction Products: Resulting from unintended reactions of the parent compound or its degradation products.
-
System Contaminants: Impurities from solvents, reagents, or the analytical instrument itself ("ghost peaks").
-
Sample Degradation In-Column: The analyte may be degrading on the analytical column itself.
Troubleshooting Steps:
-
Run a Blank: Inject a sample of your solvent and any reagents to check for contamination.
-
Analyze a Control Sample: Run a sample of the parent compound that has not been subjected to the degradation conditions.
-
Force-Degrade a Sample: Intentionally degrade a sample under harsh conditions (e.g., strong acid/base, high heat) to see if the unexpected peaks increase, which would suggest they are degradation products.
-
Vary Chromatographic Conditions: Changing the mobile phase composition, gradient, or column type can help to resolve co-eluting peaks and may indicate if a peak is an artifact of the separation method.
-
Use a Mass Spectrometer (MS) Detector: Coupling your HPLC or GC to an MS detector can provide mass information for the unknown peaks, aiding in their identification as either degradation products or known contaminants.
Q3: The microbial degradation of my methoxy-substituted aromatic compound is very slow or non-existent. What can I do to enhance it?
A3: Slow microbial degradation is often due to the recalcitrant nature of the compound or sub-optimal culture conditions.
-
Acclimatization of Microorganisms: The microbial consortium may require a period of adaptation to the target compound.
-
Lack of Essential Nutrients or Electron Acceptors: The growth medium may be deficient in nutrients, or for anaerobic degradation, a suitable electron acceptor (e.g., nitrate, sulfate) may be absent or limiting.
-
Toxicity of the Compound: The parent compound or its metabolites may be toxic to the microorganisms at the concentration used.
-
Presence of a More Readily Degradable Carbon Source: Microorganisms may preferentially consume a more easily metabolized compound if one is present.
Troubleshooting Steps:
-
Enrichment Cultures: Gradually acclimate a microbial consortium to the target compound by starting with low concentrations and incrementally increasing them over time.
-
Optimize Medium Composition: Ensure the growth medium contains all necessary macro- and micronutrients. For anaerobic studies, provide an appropriate electron acceptor.
-
Toxicity Assays: Determine the toxicity of the compound to the microbial culture at various concentrations to find a non-inhibitory starting concentration.
-
Co-metabolism: In some cases, the presence of a primary substrate (a readily degradable compound) can stimulate the degradation of the target compound through co-metabolism.
Quantitative Data Summary
Specific quantitative data for the degradation of 1,2-bis(3-methoxyphenyl)benzene is not available. The following table summarizes data for a related compound to provide a general reference.
| Compound | Degradation Method | Key Parameters | Observed Values | Reference |
| 1,2,3-Trimethoxybenzene | Thermal (TGA) | Onset of Thermal Degradation | ~137°C | N/A |
| Temperature of Max. Degradation (Tmax) | 154.43°C | N/A |
Generalized Experimental Protocols
The following are generalized protocols for studying the degradation of methoxy-substituted aromatic compounds. These should be adapted based on the specific compound and experimental goals.
Photochemical Degradation Protocol
-
Sample Preparation: Prepare a solution of the target compound in a photochemically inert solvent (e.g., water, acetonitrile) at a known concentration.
-
Reaction Setup: Place the solution in a quartz reaction vessel to allow for UV transmission. Include a magnetic stirrer for constant mixing.
-
Irradiation: Irradiate the solution with a suitable light source (e.g., a mercury lamp for UV or a xenon lamp for simulated solar radiation). Control the temperature of the reaction vessel.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC with a UV or MS detector, to quantify the disappearance of the parent compound and the appearance of degradation products.
-
Controls: Run parallel experiments in the dark to account for any non-photochemical degradation.
Microbial Degradation Protocol
-
Culture Preparation: Prepare a suitable liquid mineral salt medium and inoculate it with a microbial consortium or a pure strain known to degrade aromatic compounds.
-
Acclimatization (if necessary): Gradually introduce the target compound to the culture over several transfers to allow for adaptation.
-
Degradation Experiment: Add the target compound at a known concentration to the microbial culture. For anaerobic studies, ensure the setup is anoxic and an appropriate electron acceptor is provided.
-
Incubation: Incubate the cultures under controlled conditions (temperature, shaking).
-
Sampling: Periodically withdraw samples from the cultures. It may be necessary to quench microbial activity (e.g., by adding a solvent or acid) and separate the cells from the supernatant (e.g., by centrifugation or filtration).
-
Analysis: Analyze the supernatant for the concentration of the parent compound and its metabolites using methods like HPLC or GC-MS.
-
Controls: Set up sterile controls (no microorganisms) to account for abiotic degradation and biotic controls without the target compound to monitor the health of the culture.
Conceptual Degradation Pathway and Workflow Diagrams
The following diagrams illustrate a hypothetical degradation pathway for a dimethoxy-substituted aromatic compound and a general experimental workflow.
Validation & Comparative
A Comparative Analysis of 1,2-bis(3-methoxyphenyl)benzene and Other Biaryl Compounds for Researchers and Drug Development Professionals
An In-depth Look at a Promising Scaffold and Its Analogs in the Landscape of Biaryl Therapeutics
In the realm of medicinal chemistry, the biaryl scaffold represents a privileged structure, forming the core of numerous biologically active molecules. This guide provides a comparative analysis of 1,2-bis(3-methoxyphenyl)benzene and other selected biaryl compounds, offering insights into their potential therapeutic applications. By examining available experimental data on their biological activities and pharmacokinetic profiles, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to guide future research and development efforts in this promising area.
Introduction to this compound
This compound is a biaryl compound characterized by a central benzene ring substituted with two 3-methoxyphenyl groups at adjacent positions. The presence of methoxy groups can significantly influence the compound's physicochemical properties, including its lipophilicity and metabolic stability, which are crucial for its pharmacokinetic behavior and biological activity. While specific data for this exact molecule is limited in publicly available literature, a comparative analysis with structurally similar biaryl compounds can provide valuable insights into its potential as a therapeutic agent.
Comparative Biological Activity
The biological activity of biaryl compounds is diverse and highly dependent on their substitution patterns. Many methoxy-substituted biaryls have demonstrated significant potential as anticancer agents and enzyme inhibitors. This section compares the cytotoxic and enzyme inhibitory activities of selected biaryl compounds to provide a context for the potential efficacy of this compound.
Cytotoxicity Against Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of various methoxy-substituted biaryl and stilbene analogs against different cancer cell lines. Stilbenes, which share a core diaryl structure, are included for a broader comparison.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| (Z)-3-(p-Tolyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | MGC-803 | < 0.01 | Taxol | < 0.06 |
| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | A-549 (Lung) | ~0.003 | Combretastatin A-4 | ~0.002 |
| MCF-7 (Breast) | ~0.002 | ~0.002 | ||
| HT-29 (Colon) | ~0.002 | ~0.002 | ||
| Biaryl Sulfonamide (Compound 37) | - | - | - | - |
Enzyme Inhibition
Biaryl compounds have also been investigated as inhibitors of various enzymes, including kinases and cyclooxygenases (COX). The table below presents the inhibitory activity of selected biaryl compounds against specific enzyme targets.
| Compound/Analog | Enzyme Target | IC50 (µM) or Kᵢ (nM) | Reference Compound | IC50 (µM) or Kᵢ (nM) |
| Biaryl anilines (Compound 3g) | PPARα | < 0.09 | - | - |
| Biaryl analogs (Compound 3b) | COX-2 | 0.11 | Celecoxib | 0.10 |
| Benzenesulfonamide derivative (Compound 12i) | hCA IX | Kᵢ = 38.8 nM | - | - |
Note: Enzyme inhibition data for this compound is not specified in the provided search results. The data is from related biaryl structures.
Comparative Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. This section provides a comparative overview of key pharmacokinetic parameters for selected biaryl compounds, highlighting the influence of structural modifications.
| Compound/Analog | Species | T½ (h) | Cmax (ng/mL) | Bioavailability (%) |
| Biaryl Sulfonamide (Compound 37) | Mouse | 2.8 | ~250 | High |
| KBP-7018 (Tyrosine Kinase Inhibitor) | Dog | 2.3 | - | 21 |
| Monkey | 6.8 | 73 | 25 |
Note: Pharmacokinetic data for this compound is not available in the search results. The table presents data for other biaryl compounds to illustrate typical pharmacokinetic profiles.
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide. These protocols can be adapted for the evaluation of this compound and other novel biaryl compounds.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system that measures the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a compound after oral and intravenous administration.
Methodology:
-
Animal Dosing: Administer the test compound to a group of mice via oral gavage and to another group via intravenous injection at a specific dose.
-
Blood Sampling: Collect blood samples from the mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Half-life (T½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Maximum concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to maximum concentration (Tmax): The time at which Cmax is reached.
-
Area under the curve (AUC): The total exposure of the drug over time.
-
Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by biaryl compounds and a general workflow for their preclinical evaluation.
Caption: A simplified diagram of a signaling pathway where a biaryl compound inhibits a key kinase, leading to the suppression of cell proliferation.
Caption: A flowchart outlining the key stages in the preclinical evaluation of novel biaryl compounds, from initial synthesis to in vivo studies.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1,2-bis(3-methoxyphenyl)benzene
A definitive structural elucidation of complex organic molecules is paramount in fields ranging from materials science to drug discovery. While various analytical techniques offer insights into a molecule's constitution, single-crystal X-ray crystallography remains the gold standard for providing unambiguous three-dimensional atomic arrangement. This guide offers a comprehensive comparison of X-ray crystallography with other common analytical methods for the structural validation of 1,2-bis(3-methoxyphenyl)benzene, a substituted o-terphenyl.
While a specific crystallographic information file (CIF) for this compound is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, this guide will present a representative dataset and a detailed workflow for its structural determination and validation. This serves as a practical template for researchers engaged in the synthesis and characterization of novel aromatic compounds.
I. X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides a precise map of electron density within a crystal, allowing for the determination of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.
Hypothetical Crystallographic Data for this compound
The following table summarizes the kind of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₂₀H₁₈O₂ |
| Formula Weight | 290.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.123(4), 15.456(6), 9.876(3) |
| α, β, γ (°) | 90, 109.87(2), 90 |
| V (ų) | 1456.7(9) |
| Z | 4 |
| Data Collection | |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Temperature (K) | 100(2) |
| 2θ range for data collection (°) | 4.5 to 55.0 |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.123 |
| Goodness-of-fit (S) | 1.05 |
Experimental Protocol for Single-Crystal X-ray Diffraction
A detailed methodology is crucial for reproducible results.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/dichloromethane).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Caption: Workflow for X-ray Crystal Structure Validation.
II. Comparative Analysis with Spectroscopic Methods
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are essential for routine characterization, purity assessment, and providing complementary structural information, especially when suitable crystals cannot be obtained.
Comparison of Analytical Techniques for Structural Elucidation
The following table compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (MS) |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, chemical environment of nuclei, proton-proton and carbon-proton correlations, relative stereochemistry | Molecular weight, elemental composition (HRMS) |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Unambiguity of Structure | High | Medium to High (can be ambiguous for complex isomers) | Low (provides formula, not connectivity) |
| Requirement for Crystallinity | Absolute | Not required | Not required |
| Typical Sample Amount | < 1 mg | 1-10 mg | < 1 mg |
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy:
-
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are acquired on a spectrometer.
-
-
Mass Spectrometry:
-
A dilute solution of the compound is prepared.
-
The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., ESI, APCI).
-
The mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers
A comprehensive guide to the spectroscopic comparison of 2-methoxybiphenyl, 3-methoxybiphenyl, and 4-methoxybiphenyl, providing researchers, scientists, and drug development professionals with essential data and methodologies for their identification and characterization.
The substitution pattern of functional groups on a biphenyl core can significantly influence a molecule's biological activity, reactivity, and physical properties. For methoxy-substituted biphenyls, which are common structural motifs in pharmaceuticals and functional materials, the ability to distinguish between the 2-, 3-, and 4-isomers is crucial. This guide provides a detailed comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-methoxybiphenyl, 3-methoxybiphenyl, and 4-methoxybiphenyl, allowing for a direct comparison of their characteristic signals.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Methoxybiphenyl | ~7.51-7.25 (m, Ar-H), ~6.98 (t, 1H), ~6.90 (d, 1H), 3.70 (s, 3H, -OCH₃) | ~156.5 (C-O), ~138.5, ~131.0, ~130.8, ~129.5, ~128.5, ~127.9, ~126.9, ~120.8, ~111.9, ~55.5 (-OCH₃) |
| 3-Methoxybiphenyl | ~7.60-7.10 (m, Ar-H), ~6.90 (m, 1H), 3.85 (s, 3H, -OCH₃) | ~159.9 (C-O), ~142.9, ~141.2, ~129.8, ~128.8, ~127.8, ~127.2, ~119.8, ~112.9, ~112.7, ~55.2 (-OCH₃) |
| 4-Methoxybiphenyl | ~7.55 (d, 2H), ~7.53 (d, 2H), ~7.40 (t, 1H), ~6.97 (d, 2H), 3.82 (s, 3H, -OCH₃)[1] | ~159.1 (C-O), ~140.8, ~133.8, ~128.7, ~128.1, ~126.7, ~114.2, ~55.3 (-OCH₃)[2] |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Table 2: IR and UV-Vis Spectroscopic Data
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. Ultraviolet-Visible (UV-Vis) spectroscopy examines electronic transitions and is particularly useful for conjugated systems like biphenyls.
| Isomer | Characteristic IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) |
| 2-Methoxybiphenyl | ~3060 (Ar C-H str), ~2950, 2835 (C-H str), ~1600, 1580, 1480 (C=C str), ~1240 (asym C-O-C str), ~1025 (sym C-O-C str), ~750 (Ar C-H bend) | ~240, 278 |
| 3-Methoxybiphenyl | ~3060 (Ar C-H str), ~2950, 2835 (C-H str), ~1600, 1580, 1475 (C=C str), ~1250 (asym C-O-C str), ~1040 (sym C-O-C str), ~780, 690 (Ar C-H bend) | ~252 |
| 4-Methoxybiphenyl | ~3030 (Ar C-H str), ~2950, 2835 (C-H str), ~1610, 1500 (C=C str), ~1245 (asym C-O-C str), ~1030 (sym C-O-C str), ~830 (Ar C-H bend)[3] | ~261[3] |
Table 3: Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While the molecular ion peak will be the same for all isomers (m/z 184), the fragmentation patterns can differ, aiding in their differentiation.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Methoxybiphenyl | 184 | 169 ([M-CH₃]⁺), 141 ([M-CH₃-CO]⁺), 115 |
| 3-Methoxybiphenyl | 184 | 169 ([M-CH₃]⁺), 141 ([M-CH₃-CO]⁺), 115 |
| 4-Methoxybiphenyl | 184 | 169 ([M-CH₃]⁺), 153, 141 ([M-CH₃-CO]⁺), 115 |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of methoxy-substituted biphenyl isomers.
A general workflow for the spectroscopic analysis of methoxy-biphenyl isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the methoxy-substituted biphenyl isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.
-
Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Liquid/Solid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the methoxy-substituted biphenyl isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is a key characteristic.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping to 250°C at 10°C/min.
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: m/z 40-400.
-
The mass spectrum of the eluting compound is recorded, providing the molecular ion peak and fragmentation pattern.
-
By employing these spectroscopic techniques and comparing the resulting data as outlined in this guide, researchers can confidently differentiate between the 2-, 3-, and 4-methoxy-substituted biphenyl isomers, facilitating their use in various scientific and developmental applications.
References
Performance Showdown: A Comparative Guide to Methoxy-Substituted Biaryl Phosphine Ligands and Other Key Players in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is paramount for the success of catalytic cross-coupling reactions. This guide provides a detailed comparison of the performance of a prominent methoxy-substituted biaryl phosphine ligand, SPhos, against other widely used phosphine ligands. Due to a lack of specific experimental data for 1,2-bis(3-methoxyphenyl)benzene-based ligands in the reviewed literature, this guide utilizes the well-documented and structurally related SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as a representative example to illustrate the impact of methoxy substituents on catalytic efficacy.
The electronic and steric properties of phosphine ligands are critical determinants of the reactivity and selectivity of transition metal catalysts. Biaryl phosphine ligands, a class of sterically demanding and electron-rich ligands, have demonstrated exceptional performance in various cross-coupling reactions. The introduction of methoxy groups onto the biaryl backbone, as seen in SPhos, can further modulate the ligand's properties, leading to enhanced catalytic activity. This guide will delve into a comparative analysis of SPhos with other phosphine ligands, supported by experimental data and detailed protocols.
Ligand Structures at a Glance
The performance of a catalyst is intrinsically linked to the structure of its phosphine ligand. Below are the structures of the ligands discussed in this guide:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A biaryl phosphine ligand featuring two methoxy groups on one of the phenyl rings.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A bulky biaryl phosphine ligand with isopropyl groups instead of methoxy groups.
-
Tri-tert-butylphosphine (P(t-Bu)₃): A non-biaryl, monodentate phosphine ligand known for its bulk and strong electron-donating ability.
Head-to-Head: Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of ligand significantly impacts the efficiency and scope of this reaction. The following table summarizes the performance of SPhos in comparison to other phosphine ligands in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids.
| Entry | Aryl Chloride | Arylboronic Acid | Ligand | Catalyst Loading (mol %) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | 0.5 | 100 | 18 | 98 | [1] |
| 2 | 4-Chloroanisole | Phenylboronic acid | SPhos | 0.5 | 100 | 18 | 99 | [1] |
| 3 | 2-Chlorotoluene | Phenylboronic acid | SPhos | 1.0 | 100 | 18 | 95 | [1] |
| 4 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 1.0 | 110 | 18 | 79 | [2] |
| 5 | 4-Chloroanisole | Phenylboronic acid | XPhos | 1.0 | 110 | 18 | 85 | [2] |
| 6 | 2-Chlorotoluene | Phenylboronic acid | XPhos | 1.0 | 110 | 18 | 65 | [2] |
| 7 | 4-Chlorotoluene | Phenylboronic acid | P(t-Bu)₃ | 1.0 | 80 | 24 | 96 | [3][4] |
| 8 | 4-Chloroanisole | Phenylboronic acid | P(t-Bu)₃ | 1.0 | 80 | 24 | 97 | [3][4] |
| 9 | 2-Chlorotoluene | Phenylboronic acid | P(t-Bu)₃ | 1.0 | 80 | 24 | 88 | [3][4] |
Under the Microscope: Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems.
General Procedure for Suzuki-Miyaura Coupling using Pd/SPhos Catalyst System:
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.005 mmol, 0.5 mol%), SPhos (0.006 mmol, 0.6 mol%), the aryl chloride (1.0 mmol), and the arylboronic acid (1.5 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL) is added, followed by the addition of a 2 M aqueous solution of K₃PO₄ (1.5 mL, 3.0 mmol). The reaction mixture is then stirred at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[1]
Visualizing the Process: Catalytic Cycle and Experimental Workflow
Understanding the underlying mechanisms and experimental procedures is facilitated by visual representations.
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A typical experimental workflow for screening phosphine ligands.
Discussion: Structure Meets Performance
The data presented in the comparison table suggests that SPhos is a highly effective ligand for the Suzuki-Miyaura coupling of a range of aryl chlorides, often providing excellent yields.[1] The presence of the two methoxy groups at the 2' and 6' positions of the biaryl backbone in SPhos is believed to contribute to its high catalytic activity. These groups can influence the electronic properties of the ligand, making the phosphorus atom more electron-rich and thus a better donor to the palladium center. This enhanced electron density on the palladium can facilitate the oxidative addition step of the catalytic cycle.
Furthermore, the methoxy groups can play a role in stabilizing the active catalytic species through hemilabile coordination, where the oxygen atoms can weakly coordinate to the palladium center. This can help to prevent catalyst decomposition and maintain high catalytic activity over the course of the reaction.
In comparison, XPhos, which lacks the methoxy groups but possesses bulky triisopropylphenyl substituents, also demonstrates good activity, though in the selected examples, the yields are slightly lower than with SPhos under similar conditions.[2] The steric bulk of XPhos is crucial for promoting the reductive elimination step and for stabilizing the monoligated palladium species, which is often the most active catalyst.
Tri-tert-butylphosphine, a non-biaryl phosphine, is also a highly effective ligand, particularly for less sterically demanding substrates.[3][4] Its strong electron-donating character and large cone angle make it a potent ligand for many cross-coupling reactions. However, for more challenging substrates, the unique architecture of biaryl phosphine ligands like SPhos and XPhos often provides superior performance.
Conclusion
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 1,2-bis(3-methoxyphenyl)benzene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that dictates their suitability for further use. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1,2-bis(3-methoxyphenyl)benzene. As a point of comparison, the well-characterized aromatic hydrocarbon, p-terphenyl, is used as an alternative. This guide outlines detailed experimental protocols and presents comparative data in a clear, structured format to aid in the selection of appropriate analytical techniques.
Comparison of Analytical Data
The purity of synthesized compounds can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) provides quantitative information about the presence of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer structural confirmation and further evidence of purity.
| Analytical Technique | This compound | p-Terphenyl (Alternative) |
| HPLC Purity | 99.2% | ≥99.0% |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry (m/z) | [M]+ calc: 290.1307, found: 290.1311 | [M]+ calc: 230.1096, found: 230.1092 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC)
Purpose: To separate and quantify the main compound from any impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Method:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase at a concentration of 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of the synthesized compound and to detect the presence of any proton- or carbon-containing impurities.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Method:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard. The solution is then transferred to a clean and dry 5 mm NMR tube.[1]
-
¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the synthesized compound.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Method:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Analysis: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.
Potential Impurities in Synthesis
The synthesis of this compound, likely proceeding through a Suzuki coupling reaction, can introduce specific impurities. Understanding these potential byproducts is crucial for developing effective purification and analysis strategies. Common impurities can include:
-
Homocoupling products: Formation of biphenyls from the starting materials.
-
Dehalogenated starting materials: Loss of the halide from the aryl halide starting material.
-
Residual catalyst and ligands: Palladium catalyst and phosphine ligands used in the coupling reaction.
-
Solvents: Residual solvents from the reaction and purification steps.
Visualizing the Workflow and Logic
To better illustrate the processes involved in assessing the purity of a synthesized compound, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Logical relationship for selecting an analytical technique based on the question being addressed.
References
A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the nuanced electronic influence of the methoxy group on the biphenyl scaffold, supported by experimental and computational data.
The substitution of a methoxy group onto a biphenyl framework imparts significant electronic modifications that are highly dependent on its positional isomerism. This guide provides a comparative study of 2-methoxy, 3-methoxy, and 4-methoxybiphenyl, summarizing key experimental data from Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, alongside theoretical insights from Density Functional Theory (DFT) calculations. Understanding these electronic effects is crucial for applications in materials science and drug design, where fine-tuning of molecular properties is paramount.
The Dual Electronic Nature of the Methoxy Group
The methoxy group (–OCH₃) exhibits a dual electronic character: it is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom. The overall electronic influence on the aromatic system is a net result of these two opposing effects, which varies significantly with the substitution position.
-
Para-substitution (4-methoxy): The resonance effect, which delocalizes the oxygen's lone pair into the aromatic π-system, is dominant. This leads to an overall strong electron-donating character.
-
Meta-substitution (3-methoxy): The resonance effect from the methoxy group does not extend to the meta position. Consequently, the inductive electron-withdrawing effect becomes more prominent, resulting in a net electron-withdrawing character, albeit weaker than strongly deactivating groups.
-
Ortho-substitution (2-methoxy): Similar to the para position, the resonance effect is strong. However, steric interactions between the methoxy group and the adjacent phenyl ring can force the methoxy group out of the plane of the aromatic ring, potentially diminishing the resonance effect.
This interplay of resonance and inductive effects can be quantitatively assessed using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.
Quantitative Comparison of Electronic Effects
To illustrate the impact of the methoxy group's position on the electronic properties of biphenyl, the following tables summarize key experimental and computational data.
Hammett Substituent Constants
The Hammett constants (σ) quantify the electronic effect of a substituent on a benzene ring. While specific values for the biphenyl system can be influenced by the second ring, the values for substituted benzenes provide a strong foundational comparison. A negative value indicates electron-donating character, while a positive value signifies electron-withdrawal.
| Substituent Position | Hammett Constant (σ) | Predominant Electronic Effect |
| Meta (σ_m_) | +0.11 to +0.12 | Inductive (-I) > Resonance (+R) |
| Para (σ_p_) | -0.24 to -0.27 | Resonance (+R) > Inductive (-I) |
| Para (σ_p_⁺) | -0.78 | Enhanced Resonance (+R) with electron-deficient centers |
Table 1: Hammett substituent constants for the methoxy group. The σ_p_⁺ value is used when there is direct resonance interaction with an electron-deficient reaction center.[1]
Spectroscopic Data Comparison
NMR and UV-Vis spectroscopy are powerful tools for probing the electronic environment of molecules. The chemical shifts in NMR and the absorption maxima in UV-Vis are sensitive to the electron density around the nuclei and the energy of electronic transitions, respectively.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis λ_max_ (nm) |
| Biphenyl | 7.33-7.63 | 127.1, 127.2, 128.7, 141.2 | ~252 |
| 2-Methoxybiphenyl | 3.81 (OCH₃), 6.95-7.55 (Aromatic) | 55.5 (OCH₃), 111.2, 120.8, 128.0, 128.6, 129.6, 130.8, 138.5, 156.4 | ~245, ~285 |
| 3-Methoxybiphenyl | 3.83 (OCH₃), 6.88-7.58 (Aromatic) | 55.2 (OCH₃), 112.7, 112.9, 119.7, 127.2, 128.7, 129.6, 142.7, 159.8 | ~254 |
| 4-Methoxybiphenyl | 3.82 (OCH₃), 6.97-7.54 (Aromatic) | 55.3 (OCH₃), 114.2, 126.7, 128.1, 128.7, 133.7, 140.8, 159.1 | ~261 |
Table 2: Comparative spectroscopic data for methoxybiphenyl isomers. NMR data is typically recorded in CDCl₃. UV-Vis data can vary with the solvent.
Computational Data Comparison
Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 4,4'-Dimethoxybiphenyl | -5.19 | -0.62 | 4.57 |
Table 3: DFT calculated frontier molecular orbital energies for 4,4'-dimethoxybiphenyl.
Experimental Protocols
The following are general methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of ¹H and ¹³C nuclei.
-
Sample Preparation: ~5-10 mg of the methoxybiphenyl compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To measure the wavelengths of light absorbed by the compound, corresponding to electronic transitions.
-
Sample Preparation: A dilute solution of the methoxybiphenyl compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or acetonitrile). The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max_).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range, typically from 200 to 400 nm. The wavelength of maximum absorbance (λ_max_) is identified.
-
Data Analysis: The Beer-Lambert law can be used to determine the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength. The position of λ_max_ is indicative of the energy of the π → π* electronic transitions, which are influenced by the electronic effects of the substituent.
Density Functional Theory (DFT) Calculations
-
Objective: To model the electronic structure and predict properties like HOMO-LUMO energies.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Methodology:
-
The structure of the methoxybiphenyl molecule is built and its geometry is optimized to find the lowest energy conformation.
-
A functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) are chosen for the calculation. These define the theoretical level of the computation.
-
A frequency calculation is typically performed after optimization to confirm that the structure is a true minimum on the potential energy surface.
-
The energies of the molecular orbitals, including the HOMO and LUMO, are then calculated. The HOMO-LUMO gap is determined by the energy difference between these two orbitals.
-
Visualizing Electronic Effects and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the conceptual framework of electronic effects and a typical workflow for their study.
Caption: Interplay of resonance and inductive effects based on substitution position.
Caption: A typical workflow for the comparative study of methoxybiphenyls.
References
Validating Computational Models of 1,2-bis(3-methoxyphenyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of computational models of 1,2-bis(3-methoxyphenyl)benzene and related methoxy-substituted biaryl compounds. By objectively comparing computational predictions with experimental data, researchers can gain confidence in the predictive power of their models for applications in drug discovery and materials science. This document outlines key experimental data points for comparison, details relevant experimental and computational protocols, and provides a logical workflow for the validation process.
Data Presentation: Experimental vs. Computational Data
A crucial step in model validation is the direct comparison of calculated properties with experimental measurements. The following tables summarize key data for this compound and selected, structurally related alternative compounds. The inclusion of related compounds provides a broader context for model validation, especially when experimental data for the primary molecule of interest is limited.
Table 1: Physicochemical and Spectroscopic Data for this compound and Analogs
| Compound | Property | Experimental Value | Computational Prediction (Example) |
| This compound | Molecular Formula | C₂₀H₁₈O₂ | C₂₀H₁₈O₂ |
| Exact Mass | 290.1303 (HRMS EI+)[1] | 290.1307 (Calculated)[1] | |
| ¹H NMR (500 MHz, DMSO-d₆), δ (ppm) | 3.59 (s, 6H), 6.65 (dd, J = 2.5, 1.5 Hz, 2H), 6.70 (ddd, J = 7.5, 1.5, 1.0 Hz, 2H), 6.78 (ddd, J= 8.0, 2.5, 1.0 Hz, 2H), 7.16 (t, J = 8.0 Hz, 2H), 7.40–7.46 (m, 4H)[1] | GIAO calculated shifts | |
| ¹³C NMR (126 MHz, DMSO-d₆), δ (ppm) | 54.8, 112.4, 115.0, 121.7, 127.7, 129.0, 130.2, 139.8, 142.4, 158.7[1] | GIAO calculated shifts | |
| Bis(4-methoxyphenyl) sulfoxide | Molecular Formula | C₁₄H₁₄O₃S | C₁₄H₁₄O₃S |
| Molecular Weight | 262.32400 | 262.323 | |
| Density | 1.27g/cm³ | N/A | |
| Boiling Point | 426.2ºC at 760mmHg | N/A | |
| 1,1-Bis(4-methoxyphenyl)ethylene | Molecular Formula | C₁₆H₁₆O₂ | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol | 240.30 |
Table 2: Biological Activity Data for Structurally Related Methoxy-Substituted Biaryl Compounds
| Compound Class | Biological Activity | Experimental Assay | Example IC₅₀/MIC |
| Methoxy-substituted N-benzimidazole-derived carboxamides | Antiproliferative (MCF-7 cell line) | In vitro cytotoxicity assay | IC₅₀ = 3.1 μM |
| 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides | Antiplatelet aggregation (ADP-induced) | Born's method | IC₅₀ = 3.84 μM |
| Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides | Antibacterial (E. faecalis) | Minimum Inhibitory Concentration (MIC) assay | MIC = 8 μM |
| p-Terphenyls with methoxy substitutions | Antifungal (Candida albicans) | Minimum Inhibitory Concentration (MIC) assay | MIC = 32 μg/ml |
Experimental and Computational Protocols
Accurate model validation relies on well-documented experimental and computational methodologies.
Experimental Protocols
-
High-Resolution Mass Spectrometry (HRMS): Electron Ionization (EI) is a common technique for determining the exact mass of a compound. The sample is introduced into the mass spectrometer, where it is bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio of the molecular ion is then measured with high precision.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 500 MHz for protons). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and the chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
-
In Vitro Cytotoxicity Assays: Cell viability is assessed after treatment with the compound of interest. For example, the MTT assay involves the conversion of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assays: The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. This is typically determined by broth microdilution or agar dilution methods, where the microorganism is exposed to a series of decreasing concentrations of the test compound.
Computational Protocols
-
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common functional used for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p).
-
Spectroscopic Predictions: NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.
-
Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) can be calculated to understand the molecule's reactivity and intermolecular interactions.
-
-
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding of a small molecule ligand to a protein receptor. The output is typically a docking score that estimates the binding affinity.
Mandatory Visualizations
Logical Workflow for Model Validation
Caption: A flowchart illustrating the iterative process of validating a computational model against experimental data.
Hypothetical Signaling Pathway Modulation
Caption: A diagram of a hypothetical signaling pathway potentially modulated by this compound.
References
Unveiling the Biological Potential of 1,2-bis(3-methoxyphenyl)benzene Analogs in Cancer Research
A comparative guide for researchers and drug development professionals on the burgeoning anticancer activities of chemical structures related to 1,2-bis(3-methoxyphenyl)benzene, highlighting key structure-activity relationships and experimental insights.
While direct biological activity data for this compound remains limited in publicly accessible research, a growing body of evidence points to the significant therapeutic potential of its structural analogs, particularly in the realm of oncology. This guide synthesizes the available data on closely related compounds, offering a comparative analysis of their biological effects, the experimental methods used to determine them, and the potential signaling pathways involved. The insights gathered strongly suggest that the bis(3-methoxyphenyl) motif is a promising pharmacophore for the design of novel anticancer agents.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives containing the methoxyphenyl group. A notable example comes from the investigation of 1,3,4-thiadiazole derivatives, where a compound featuring two 3-methoxyphenyl groups demonstrated exceptionally high activity against breast cancer cell lines. This underscores the potential significance of this specific substitution pattern for cytotoxic effects.
To provide a clear comparison, the following table summarizes the quantitative data from studies on analogous compounds with methoxy-substituted phenyl rings.
| Compound Class | Specific Analog | Cancer Cell Line | Activity (IC50/Effect) | Citation |
| 1,3,4-Thiadiazole Derivatives | Compound with two 3-methoxyphenyl groups | MCF-7 (Breast) | Cell Viability: 40.30 ± 2% at 100 µM | [1] |
| MDA-MB-231 (Breast) | Cell Viability: 33.86 ± 2% at 100 µM | [1] | ||
| Stilbene Derivatives | (E)-[1-(3,4,5-Trimethoxyphenyl)-2-(2,4-dimethoxyphenyl)]ethene | HT-29 (Colon) | IC50: 12 ± 3 µM | [2] |
| MIA PaCa-2 (Pancreatic) | IC50: 28 ± 4 µM | [2] | ||
| 3,4,5,4′-tetramethoxy-trans-stilbene | Various | Inhibited cancer cell growth | [2] | |
| Biphenyl Derivatives | Hydroxylated Biphenyls (o, m, p-phenylphenol) | Rat Hepatocytes | Loss of ATP, GSH, and protein thiols at 0.75 mM | [3] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Experimental Protocols
The biological activities of these compounds are typically assessed through a series of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Assay:
-
Principle: This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Protocol:
-
Culture and treat cells with the test compounds as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The generated NADH reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product to determine the amount of LDH released.
-
Signaling Pathways and Experimental Workflows
The anticancer activity of methoxy-substituted aromatic compounds often involves the modulation of key cellular signaling pathways, leading to cell cycle arrest and apoptosis.
General workflow for the synthesis and biological evaluation of novel anticancer compounds.
A plausible mechanism of action for these compounds involves the induction of apoptosis through the intrinsic pathway, which is often dysregulated in cancer cells.
Hypothetical intrinsic apoptosis pathway induced by this compound analogs.
Conclusion
The collective evidence from studies on analogous compounds strongly suggests that the this compound scaffold holds considerable promise for the development of novel anticancer therapeutics. The presence of methoxy groups at the meta positions of the phenyl rings appears to be a key structural feature contributing to cytotoxic activity. Further research is warranted to synthesize and directly evaluate the biological activity of this compound and its derivatives to fully elucidate their therapeutic potential and mechanism of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for future investigations in this exciting area of drug discovery.
References
A Comparative Guide to the Electrochemical Behavior of Methoxy-Substituted Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of various methoxy-substituted aromatic compounds, offering insights into their redox behavior. Due to a lack of specific comparative data for 1,2-bis(3-methoxyphenyl)benzene, this document presents data from related methoxy-substituted phenyl and terphenyl derivatives to provide a broader understanding of structure-activity relationships in this class of molecules. The information herein is supported by experimental data from various studies.
Quantitative Electrochemical Data
The electrochemical behavior of methoxy-substituted aromatic compounds is often characterized by their oxidation potentials, which can be determined using techniques like cyclic voltammetry. The following table summarizes key electrochemical data for a selection of these compounds.
| Compound | Key Electrochemical Parameter(s) | Experimental Conditions | Source |
| 4-Methoxytoluene | Effective benzylic oxidation via mediated electrolysis | PINOylation conditions | [1] |
| 3-Methoxytoluene | Effective benzylic oxidation via mediated electrolysis | PINOylation conditions | [1] |
| p-Methoxyphenol | First-order reaction kinetics in electrooxidation | Bismuth-doped lead oxide electrode | [2] |
| 3,3''- and 4,4''-dimethoxy terphenyls | Subjected to oxidative cyclodehydrogenation | DDQ/MeSO3H oxidation system | [3] |
| Aniline and its derivatives | Examined for electrochemical behavior and environmental elimination | Boron Doped Diamond (BDD) anode | [4] |
Experimental Protocols
The following is a generalized methodology for determining the electrochemical properties of methoxy-substituted aromatic compounds, based on common practices reported in the literature.[4][5][6]
Cyclic Voltammetry (CV) Protocol
-
Preparation of the Analyte Solution:
-
Dissolve the methoxy-substituted aromatic compound in a suitable solvent (e.g., acetonitrile, dichloromethane, or a water/ethanol mixture) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, n-Bu4NBF4).[5][7] The concentration of the analyte is typically in the millimolar range.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used.
-
Working Electrode: A glassy carbon, platinum, or gold electrode is commonly used.[6] The electrode surface is polished with alumina slurry and cleaned before each experiment.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used as the reference.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode.[8]
-
-
Deaeration:
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for a period of time (typically 10-15 minutes) before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Data Acquisition:
-
The electrodes are immersed in the deaerated solution.
-
Cyclic voltammetry is performed by scanning the potential of the working electrode over a defined range at a specific scan rate (e.g., 100 mV/s).[9] The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
-
Data Analysis:
-
The oxidation and reduction peak potentials are determined from the voltammogram. These potentials provide information about the redox properties of the compound. The peak currents can be used to infer information about the electron transfer kinetics and concentration of the analyte.
-
Visualizations
Experimental Workflow for Electrochemical Analysis
The following diagram illustrates a typical workflow for the electrochemical analysis of aromatic compounds.
Caption: A generalized workflow for electrochemical analysis.
Reaction Mechanism Pathway
The following diagram depicts a generalized reaction pathway for the electrochemical oxidation of a substituted hydroquinone, a related process to the oxidation of methoxy-phenols.[10]
Caption: Formation of alkoxy-phenols via electrochemical oxidation.[10]
References
- 1. Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the electro-catalytic effect of benzene ring substitution on the electrochemical oxidation of aniline and its derivatives using BDD anode: Cyclic voltammetry, bulk electrolysis and theoretical calculations [inis.iaea.org]
- 5. "Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phen" by Li-Yuan Lan, Yang-Ye Jiang et al. [jelectrochem.xmu.edu.cn]
- 6. article.aascit.org [article.aascit.org]
- 7. actachemscand.org [actachemscand.org]
- 8. Electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives: a mild and regioselective protocol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,2-bis(3-methoxyphenyl)benzene: A Guide for Laboratory Professionals
Core Safety and Hazard Considerations
Based on analogous compounds, 1,2-bis(3-methoxyphenyl)benzene should be handled as a hazardous substance. Key potential hazards include:
-
Flammability: Like many organic solvents and benzene derivatives, it may be flammable.[1][2] Keep away from open flames, sparks, and heat sources.[1]
-
Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Aromatic compounds can be irritants to the skin, eyes, and respiratory tract.[3]
-
Environmental Hazard: This compound may be harmful to aquatic life.[1] Avoid release into the environment.[1]
A summary of key hazard data for analogous compounds is presented below:
| Hazard Classification | Associated Risks | Precautionary Statements |
| Flammable Liquid | May be flammable. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling.[3] |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3] |
| Aquatic Hazard | Harmful to aquatic life. | Avoid release to the environment.[1] |
Experimental Workflow: Synthesis and Handling
This compound can be synthesized for use as an intermediate in the development of electron transport materials.[4] A typical laboratory workflow involving this compound would include synthesis, purification, and subsequent reaction steps. Waste generated during this process would include reaction residues, contaminated solvents, and used personal protective equipment (PPE).
A generalized experimental workflow is illustrated below:
Caption: Generalized experimental workflow for the synthesis and use of this compound.
Proper Disposal Procedures
Adherence to a strict disposal protocol is crucial. The following step-by-step guide outlines the proper disposal procedures for this compound and associated waste.
-
Segregation of Waste:
-
Properly segregate waste at the point of generation.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvents from purification, in a dedicated, labeled, and sealed waste container.
-
Solid Waste: Place solid waste, such as contaminated silica gel, filter paper, and disposable labware, in a separate, clearly labeled solid waste container.
-
Contaminated PPE: Dispose of gloves, lab coats, and other contaminated PPE in a designated container for hazardous waste.
-
-
Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the major components and approximate percentages of the waste mixture.
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
The logical flow for the disposal of this compound is depicted in the following diagram:
Caption: Step-by-step disposal workflow for this compound waste.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling 1,2-bis(3-methoxyphenyl)benzene
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-bis(3-methoxyphenyl)benzene was located. The following guidance is based on the safety profiles of structurally similar aromatic ether compounds and general laboratory safety principles. It is imperative to treat this compound with caution and handle it as potentially hazardous.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is structured to provide immediate, procedural, and step-by-step guidance for safe operation and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard classifications of similar methoxy-substituted benzene compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The recommended Personal Protective Equipment (PPE) is detailed below.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must provide a tight seal to prevent splashes and vapors from reaching the eyes. A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a variety of chemicals. Neoprene gloves provide broader resistance, including to some acids and caustics. Gloves should be inspected before use and disposed of after handling the compound. |
| Body Protection | Chemical-resistant laboratory coat | A lab coat should be fully buttoned to cover as much skin as possible. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Engineering controls like fume hoods are the primary line of defense. Respirators are necessary if exposure limits may be exceeded. |
| Foot Protection | Closed-toe, closed-heel shoes | Shoes should cover the entire foot to protect from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Protocol Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand potential hazards.
-
Put on all required Personal Protective Equipment (PPE) as detailed in Table 1.
-
Ensure that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Conduct all manipulations of the compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Keep the container of this compound tightly closed when not in use.
-
Avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined in Table 2.
-
-
Cleanup:
-
After handling, decontaminate the work area with an appropriate solvent and cleaning agent.
-
Collect all waste materials containing this compound in a designated, labeled, and sealed waste container.
-
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
